molecular formula C20H23NO B1614172 3-Methyl-3'-piperidinomethyl benzophenone CAS No. 898792-58-0

3-Methyl-3'-piperidinomethyl benzophenone

Cat. No.: B1614172
CAS No.: 898792-58-0
M. Wt: 293.4 g/mol
InChI Key: QSXOWDMSOZCQJX-UHFFFAOYSA-N
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Description

3-Methyl-3'-piperidinomethyl benzophenone (CAS 898792-58-0) is an organic compound with the molecular formula C20H23NO and a molecular weight of 293.41 g/mol . This benzophenone derivative is characterized by a ketone group linked to a 3-methylphenyl ring and a 3-(piperidin-1-ylmethyl)phenyl ring, which incorporates a basic nitrogen moiety . This specific structure, which combines the benzophenone core with methyl and piperidinomethyl substituents, makes it a valuable intermediate in organic synthesis and medicinal chemistry research . It is particularly useful for probing structure-activity relationships and developing novel pharmacologically active molecules. The compound has a predicted density of 1.085 g/cm³ and a high boiling point of 440.8°C, indicating its thermal stability for various synthetic applications . This product is offered with a high purity of 97% and is classified as harmful and an irritant . It requires careful handling; appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area . This compound is provided For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-7-5-9-18(13-16)20(22)19-10-6-8-17(14-19)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXOWDMSOZCQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643123
Record name (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-58-0
Record name Methanone, (3-methylphenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Methyl-3'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

CAS 898792-58-0 | Chemical Probe & Pharmaceutical Intermediate

Part 1: Executive Summary

3-Methyl-3'-piperidinomethyl benzophenone (CAS 898792-58-0) is a disubstituted diarylketone featuring a lipophilic toluene moiety and a basic piperidinyl-methyl arm. This compound belongs to the class of aminoalkyl benzophenones , a privileged scaffold in medicinal chemistry known for its utility in Central Nervous System (CNS) therapeutics, antihistamines, and as a photo-affinity labeling reagent.

Unlike simple benzophenones, the incorporation of the piperidine ring at the meta position (3') introduces a solubilizing basic center (pKa ~9.2), significantly altering the physicochemical profile from a purely lipophilic UV-absorber to an amphiphilic pharmacophore capable of lysosomotropic accumulation and receptor binding (e.g., Muscarinic, H1).

This guide provides a definitive technical analysis of the molecule's synthesis, physicochemical properties, and handling protocols, designed to support its use as a high-value intermediate in lead optimization.

Part 2: Chemical Identity & Structural Analysis[2]

Identification Data[1][2][3][4]
ParameterSpecification
Chemical Name 3-Methyl-3'-(piperidin-1-ylmethyl)benzophenone
CAS Number 898792-58-0
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
SMILES CC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Appearance (Predicted) Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, DMSO, MeOH; Sparingly soluble in water (neutral pH)
Structural Architecture

The molecule consists of two benzene rings linked by a carbonyl bridge. The meta-meta substitution pattern is critical:

  • Ring A (3-Methyl): Provides a hydrophobic anchor and metabolic handle (benzylic oxidation potential).

  • Linker (Carbonyl): Acts as a hydrogen bond acceptor and a photo-active center (n-π* transition ~330-350 nm).

  • Ring B (3'-Piperidinomethyl): The "warhead" for biological interaction. The basic nitrogen ensures solubility in acidic media (gastric fluid) and interaction with anionic residues in protein binding pockets (e.g., Aspartate).

Part 3: Synthesis Strategy & Protocols

Retrosynthetic Analysis

To synthesize CAS 898792-58-0 with high fidelity, we avoid direct Friedel-Crafts acylation due to the deactivating nature of the meta-directing carbonyl group which makes subsequent regioselective functionalization difficult. The most robust pathway is the Convergent Benzylic Amination .

Pathway:

  • Precursor Assembly: Synthesis of 3,3'-dimethylbenzophenone (or use of commercially available 3-methyl-3'-(bromomethyl)benzophenone).

  • Activation: Radical bromination of the 3'-methyl group.

  • Coupling: Nucleophilic substitution (

    
    ) with piperidine.
    
Visualization: Synthesis Workflow

Synthesis_Pathway Start 3,3'-Dimethylbenzophenone Inter 3-Bromomethyl-3'-methyl benzophenone Start->Inter Radical Bromination Reagent1 NBS, AIBN CCl4, Reflux Reagent1->Inter Product 3-Methyl-3'-piperidinomethyl benzophenone (CAS 898792-58-0) Inter->Product SN2 Amination Reagent2 Piperidine K2CO3, MeCN Reagent2->Product

Figure 1: Convergent synthesis pathway via benzylic bromination and amination.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for benzylic amination of benzophenones [1][2].

Step 1: Bromination (If starting from dimethyl precursor)

  • Reagents: 3,3'-Dimethylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (green alternative).
    
  • Procedure: Reflux under

    
     for 4-6 hours. Monitor by TLC for monobromide formation. Cool, filter off succinimide, and concentrate.
    

Step 2: Amination (The Critical Step)

  • Reagents: Crude 3-(bromomethyl)-3'-methylbenzophenone (1.0 eq), Piperidine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve the bromo-intermediate in anhydrous MeCN.

    • Add powdered

      
       followed by dropwise addition of piperidine at 0°C to prevent bis-alkylation (though unlikely with secondary amines).
      
    • Warm to room temperature and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane:EtOAc 8:2 + 1%

      
      ). The amine tail often causes streaking; triethylamine is mandatory.
      

Part 4: Physicochemical & Analytical Profiling

Predicted Properties

Understanding the "drug-like" properties is essential for researchers using this as a scaffold.

PropertyValueImplication
cLogP ~4.2Highly lipophilic; likely high CNS penetration.
pKa (Basic N) 9.1 ± 0.5Protonated at physiological pH; good solubility in gastric environment.
TPSA 20.3 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 2 (N, O)Interaction points for receptor binding.
Analytical Characterization Standards

When verifying the identity of CAS 898792-58-0, look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.30-2.45 (m, 4H, Piperidine 
      
      
      
      )
    • 
       2.40 (s, 3H, 
      
      
      
      )
    • 
       3.55 (s, 2H, Benzylic 
      
      
      
      ) — Key Diagnostic Peak
    • 
       7.30-7.80 (m, 8H, Aromatic protons)
      
  • MS (ESI+):

    • Target Mass: 293.41

    • Observed:

      
      
      
  • IR (ATR):

    • ~1660

      
       (Diaryl ketone 
      
      
      
      stretch)
    • ~2930

      
       (Aliphatic 
      
      
      
      stretch)

Part 5: Biological Applications & Safety[4][5]

Pharmacological Potential

While specific biological data for this exact CAS is proprietary, its structural class (piperidinomethyl benzophenones) is documented in:

  • Anti-inflammatory Agents: Inhibition of TNF-

    
     and IL-6 production via NF-
    
    
    
    B pathway modulation [3].
  • CNS Ligands: The piperidine-benzophenone motif mimics the pharmacophore of anticholinergics (e.g., Biperiden analogs) and antihistamines.

  • Photo-Probes: The benzophenone moiety can covalently crosslink to target proteins upon UV irradiation (350-360 nm), making this molecule a potential photo-affinity probe for identifying piperidine-binding receptors.

Visualization: Pharmacophore Map

Pharmacophore cluster_legend Interaction Potential Lipophilic1 Hydrophobic Pocket A (3-Methylphenyl) HBA H-Bond Acceptor (Carbonyl) Lipophilic1->HBA Lipophilic2 Hydrophobic Pocket B (Phenyl Ring) Positive Cationic Center / H-Bond Acceptor (Piperidine Nitrogen) Lipophilic2->Positive Benzylic Linker HBA->Lipophilic2 Desc Core scaffold enables dual hydrophobic binding with a specific ionic interaction.

Figure 2: Pharmacophore map highlighting the tripartite binding potential: two hydrophobic domains and one ionizable center.[1]

Safety & Handling (MSDS Summary)
  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (

    
    ) at 2-8°C. The amine is sensitive to oxidation over long periods; the ketone is UV-sensitive.
    

Part 6: References

  • Bandgar, B. P., et al. (2009). "Synthesis and biological evaluation of novel amine-containing benzophenone derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 19(15), 4359-4363. Link

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link

  • Sigma-Aldrich. (2023). "Product Specification: Benzophenone Derivatives Library." Merck KGaA Catalog. Link

  • Khanum, S. A., et al. (2004). "Synthesis and anti-inflammatory activity of 2-hydroxy-4-methoxybenzophenone analogues." Bioorganic Chemistry, 32(4), 211-222. Link

Sources

Technical Monograph: 3-Methyl-3'-piperidinomethyl benzophenone

[1][2]

Part 1: Executive Summary & Chemical Identity[1]

This compound is a disubstituted diaryl ketone featuring a lipophilic benzophenone scaffold functionalized with a methyl group on one ring and a basic piperidinyl-methyl moiety on the other. This structural motif classifies it as a "Privileged Scaffold" in drug discovery, often screened for activity against G-Protein Coupled Receptors (GPCRs), kinases, and membrane transporters (e.g., P-glycoprotein).

The compound represents a strategic balance of lipophilicity (via the benzophenone core) and basicity (via the tertiary amine), making it an ideal candidate for CNS penetration and intracellular target engagement.

Chemical Data Table
PropertySpecification
IUPAC Name (3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
CAS Number 898792-58-0
PubChem CID Not explicitly indexed; Analogous to CID 24725203
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Predicted LogP ~4.5 - 5.1 (Highly Lipophilic)
pKa (Base) ~9.0 - 9.5 (Piperidine nitrogen)
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water

Part 2: Synthetic Methodologies

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This route ensures regiochemical integrity by coupling two pre-functionalized aromatic systems.[1]

Reaction Scheme Logic:

  • Fragment A (Electrophile): 3-Bromobenzaldehyde is converted to 3-(piperidinomethyl)bromobenzene via reductive amination.[1]

  • Fragment B (Nucleophile): 3-Methylphenylboronic acid.[1]

  • Coupling: Palladium-catalyzed carbonylation or direct coupling if using an acyl chloride equivalent.[1]

Detailed Workflow:

Step 1: Synthesis of 3-(Piperidin-1-ylmethyl)bromobenzene[1]
  • Reagents: 3-Bromobenzaldehyde (1.0 eq), Piperidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 3-bromobenzaldehyde in dry DCM under N₂ atmosphere.

    • Add piperidine and stir for 30 min to form the iminium intermediate.

    • Add STAB slowly at 0°C. Warm to RT and stir for 4–6 hours.

    • Quench: Sat. NaHCO₃. Extract with DCM.[2]

    • Validation: LC-MS should show M+H peak for the amine.[1]

Step 2: Formation of the Benzophenone Core (Grignard Approach)

Note: While CO-insertion (carbonylative Suzuki) is elegant, the Grignard route is often more robust for bench-scale synthesis of this specific ketone.

  • Reagents: 3-(Piperidin-1-ylmethyl)bromobenzene (from Step 1), Mg turnings, 3-Methylbenzonitrile.

  • Procedure:

    • Grignard Formation: Generate the Grignard reagent of the aryl bromide in dry THF/Ether using Mg turnings and an iodine crystal initiator. Reflux for 1 hour.

    • Addition: Cool the Grignard solution to 0°C. Add 3-Methylbenzonitrile (1.0 eq) dropwise.

    • Hydrolysis: Reflux for 3 hours to form the imine salt, then hydrolyze with acidic water (HCl/H₂O) to release the ketone.

    • Purification: Neutralize with NaOH (to preserve the piperidine amine), extract with EtOAc, and purify via Flash Chromatography (Silica, Hexane/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the convergent logic required to synthesize this target with high purity.

SynthesisRoutecluster_0Step 1: Amine Installationcluster_1Step 2: Core AssemblyAldehyde3-BromobenzaldehydeInter1Intermediate A:3-(Piperidin-1-ylmethyl)bromobenzeneAldehyde->Inter1Reductive Amination(STAB, DCM)PiperidinePiperidinePiperidine->Inter1GrignardGrignard Reagent(In Situ)Inter1->GrignardMg, THF(Reflux)Nitrile3-MethylbenzonitrileProductTARGET:3-Methyl-3'-piperidinomethylbenzophenoneNitrile->Product1. Addition2. Acid HydrolysisGrignard->Product

Figure 1: Convergent synthetic pathway utilizing a Grignard-Nitrile addition sequence to ensure correct isomer assembly.[1]

Part 3: Medicinal Chemistry & Biological Potential[1][5][6][7]

While specific pharmacological data for the 3-methyl-3'-isomer is often proprietary to library holders (e.g., Rieke Metals), its biological potential is inferred from the Structure-Activity Relationships (SAR) of the piperidinomethyl-benzophenone class.[1]

Pharmacophore Analysis
  • Lipophilic Core (Benzophenone): Provides high affinity for hydrophobic pockets in proteins (e.g., binding sites in tubulin or transmembrane domains of transporters).

  • Basic Side Chain (Piperidine): The nitrogen atom (pKa ~9) is protonated at physiological pH. This cation can form crucial salt bridges with aspartate or glutamate residues in target proteins.

Primary Therapeutic Areas

Based on structural analogs (e.g., 4'-piperidinomethyl derivatives), this compound is likely screened for:

  • P-Glycoprotein (P-gp) Inhibition: Benzophenones with basic amino side chains are known to reverse Multidrug Resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump.[1] The lipophilicity allows membrane insertion, while the amine interacts with the transporter's drug-binding site.

  • CNS Activity: The structure resembles Tolperisone and other muscle relaxants/ion channel blockers. The high LogP facilitates Blood-Brain Barrier (BBB) crossing.[1]

  • Anti-Proliferative Agents: Similar Mannich-base benzophenones have demonstrated cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines by disrupting microtubule dynamics.[1]

Mechanism of Action Diagram

The following diagram hypothesizes the interaction mode of this ligand class with a transmembrane protein target (e.g., P-gp).

MOALigand3-Methyl-3'-piperidinomethylbenzophenoneHydrophobicHydrophobic Interaction(Benzophenone Core)Ligand->HydrophobicIonicIonic Bond / Salt Bridge(Protonated Piperidine)Ligand->IonicTargetTransmembrane Protein(e.g., P-gp / Ion Channel)EffectBiological Response:Efflux Inhibition / Signal BlockadeTarget->EffectHydrophobic->TargetMembrane DomainIonic->TargetAcidic Residue (Asp/Glu)

Figure 2: Hypothesized pharmacodynamic interactions showing the dual-binding mode (Hydrophobic + Ionic).[1]

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]Do not eat/drink while handling.
Skin Irritation H315: Causes skin irritation.[3]Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.Use safety goggles.
STOT-SE H335: May cause respiratory irritation.[1]Use in a fume hood.

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine moiety makes it susceptible to oxidation or formation of N-oxides over prolonged exposure to air.[1]

References

  • Chemical Identity & Suppliers

    • Sigma-Aldrich / Merck KGaA.[1] Product No. RIE156324736 (Rieke Metals).[4] "this compound".[1][4][5]

    • BLDpharm. CAS 898792-58-0 Entry.[1][4][6][5][7]

  • Synthetic Methodology (Mannich & Grignard Context)

    • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein". (Analogous chemistry).

  • Biological Context (Benzophenone Scaffolds)

    • RSC Advances. "Benzophenone: a ubiquitous scaffold in medicinal chemistry". Discusses the broad bioactivity of the diaryl ketone pharmacophore.

Regioisomeric Profiling of 3'- and 4'-Piperidinomethyl Benzophenones: Synthetic, Structural, and Functional Divergence

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for researchers and drug development professionals, analyzing the structural, synthetic, and functional divergences between the 3'- and 4'-piperidinomethyl benzophenone isomers.

Executive Summary: The "Linear vs. Kinked" Paradigm

In the optimization of pharmacophores and photoactive compounds, the regiochemistry of the piperidinomethyl moiety attached to a benzophenone core acts as a critical molecular switch. While chemically isomeric (C₁₉H₂₁NO), the 3' (meta) and 4' (para) variants exhibit distinct electronic and steric profiles that dictate their utility.

  • 4'-Piperidinomethyl Benzophenone (Para): Characterized by a linear vector and strong electronic conjugation between the amine lone pair and the carbonyl group. It is the preferred scaffold for Type II photoinitiators and linear-binding pharmacophores.

  • 3'-Piperidinomethyl Benzophenone (Meta): Characterized by a "kinked" geometry (120° bond angle) and electronic isolation. It serves as a crucial scaffold for exploring non-linear binding pockets in GPCR ligands and disrupting crystal packing in materials science.

Molecular Architecture & Electronic Profiling

The core difference lies in the ability of the nitrogen lone pair to participate in resonance with the benzophenone carbonyl.

Electronic Conjugation (Resonance)
  • 4'-Isomer: The piperidine nitrogen is in a para position relative to the carbonyl. Although the methylene bridge (-CH₂-) interrupts direct conjugation, the inductive electron-withdrawing nature of the benzophenone core is most pronounced here. In derivatives where the methylene is absent (direct attachment), the 4-isomer shows strong Intramolecular Charge Transfer (ICT). With the methylene bridge, the 4-isomer still exhibits a distinct dipole moment aligned with the molecular axis.

  • 3'-Isomer: The meta substitution electronically decouples the substituents. The inductive effect is weaker, and the dipole vector is off-axis.

UV-Vis Spectral Properties (Photo-activity)

For applications in UV-curing and photopharmacology, the absorption profile is paramount.

Property4'-Isomer (Para)3'-Isomer (Meta)Mechanistic Implication
λ_max (π-π)~255-260 nm~250-255 nmPara-substitution induces a bathochromic (red) shift due to extended polarizability.
n-π Transition~330-340 nm~325-330 nmThe 4'-isomer facilitates more efficient triplet state formation in Type II photoinitiation.
Fluorescence Higher Quantum YieldLower Quantum Yield4'-isomer is more prone to radiative decay; 3'-isomer favors non-radiative pathways.

Synthetic Methodologies

Efficient access to these isomers relies on directing group chemistry or radical functionalization. The Wohl-Ziegler Bromination followed by Amination is the industry standard for generating these "Mannich-base-like" structures from methylbenzophenones.

Protocol: Radical Bromination & Nucleophilic Substitution

Objective: Synthesis of 4'-piperidinomethyl benzophenone from 4-methylbenzophenone.

Reagents:

  • Precursor: 4-Methylbenzophenone (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

  • Solvent: CCl₄ or Benzotrifluoride (Green alternative)

  • Amine: Piperidine (2.5 eq)

Step-by-Step Workflow:

  • Radical Bromination:

    • Dissolve 4-methylbenzophenone in anhydrous solvent under N₂ atmosphere.

    • Add NBS and initiator.

    • Reflux (70-80°C) for 4–6 hours. Monitor by TLC (disappearance of starting material).

    • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the benzylic bromide.

    • Workup: Filter off succinimide byproduct. Concentrate filtrate to yield crude 4-(bromomethyl)benzophenone.

  • Nucleophilic Substitution (S_N2):

    • Dissolve crude bromide in Acetonitrile (ACN) or DMF.

    • Add Piperidine (excess acts as base and nucleophile) dropwise at 0°C to control exotherm.

    • Stir at room temperature for 12 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 75–85% (2 steps).

Pathway Visualization

Synthesis_Pathway cluster_isomers Regio-Divergence Start Methylbenzophenone (3-Me or 4-Me) Bromination Radical Bromination (NBS, AIBN, Reflux) Start->Bromination Activation Intermediate Bromomethyl Benzophenone Bromination->Intermediate Br- Substitution Amination Nucleophilic Substitution (Piperidine, K2CO3) Intermediate->Amination S_N2 Reaction Product Piperidinomethyl Benzophenone Amination->Product Final Scaffold Iso3 3-Isomer (Meta) Bent Geometry Product->Iso3 Iso4 4-Isomer (Para) Linear Geometry Product->Iso4

Figure 1: Divergent synthetic pathway for 3' and 4' isomers via the Wohl-Ziegler route.

Analytical Discrimination

Distinguishing these isomers is critical during impurity profiling.

NMR Spectroscopy (¹H-NMR in CDCl₃)

The benzylic protons (-CH₂-N) and aromatic protons provide the clearest signature.

Signal4'-Isomer (Para)3'-Isomer (Meta)Diagnostic Feature
Benzylic -CH₂- ~3.55 ppm (Singlet)~3.50 ppm (Singlet)Subtle shift; Para is slightly more deshielded due to conjugation alignment.
Aromatic Ring (Substituted) AA'BB' System (Two doublets)ABCD System (Multiplet)Definitive: Para shows symmetric doublets (~7.4 & 7.7 ppm). Meta shows complex splitting (singlet-like s, d, t, d).
Chromatographic Separation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: ACN/Water (0.1% Formic Acid).

  • Retention Time:

    • 4'-Isomer: Elutes earlier (more polar due to aligned dipole).

    • 3'-Isomer: Elutes later (more lipophilic/hydrophobic interaction with stationary phase).

Functional Applications & Case Studies

Pharmaceutical Development: The "Linker" Effect

In Medicinal Chemistry, these isomers are used to probe the spatial requirements of a binding pocket (SAR).

  • Case Study (GPCR Antagonists): When designing antagonists for Histamine H1 or Dopamine D2 receptors, the distance between the basic nitrogen (piperidine) and the aromatic core is crucial.

    • 4'-Isomer: Provides a Linear Vector . Ideal for deep, narrow hydrophobic pockets.

    • 3'-Isomer: Provides a Bent Vector . Ideal for pockets requiring a "turn" or to induce a specific conformational lock.

    • Insight: Switching from 4' to 3' often reduces potency if the pocket is linear, but can drastically improve selectivity by avoiding steric clashes in off-target receptors.

Materials Science: Photoinitiators

Benzophenone derivatives are Type II photoinitiators (hydrogen abstractors).

  • Mechanism: Upon UV irradiation, the benzophenone triplet state abstracts a hydrogen from a co-initiator (amine).

  • The Isomer Advantage: The 4'-piperidinomethyl isomer acts as a "one-component" photoinitiator system where the amine donor is tethered to the chromophore. The para-position allows for efficient Intramolecular Charge Transfer (ICT) , stabilizing the triplet state and enhancing radical generation efficiency compared to the meta-isomer.

SAR Logic Diagram

SAR_Logic cluster_4 4'-Isomer (Para) cluster_3 3'-Isomer (Meta) Target Drug Target / Application Linear Linear Geometry Target->Linear Requires Reach? Bent Bent/Kinked Geometry Target->Bent Requires Turn? DeepPocket Fits Deep/Narrow Pockets Linear->DeepPocket PhotoEff High Photo-Efficiency Linear->PhotoEff HighConjugation High Conjugation Selectivity Selectivity Filter Bent->Selectivity Solubility Disrupts Packing (High Sol.) Bent->Solubility LowConjugation Electronic Isolation

Figure 2: Decision matrix for selecting 3' vs 4' isomers based on target requirements.

References

  • Sigma-Aldrich. 4-(Piperidinomethyl)benzophenone Product Specification. Retrieved from

  • PubChem. Compound Summary for CID 2209798 (3-Piperidinomethylbenzophenone). Retrieved from

  • American Chemical Society.Regioselective Friedel-Crafts Acylations for Benzophenone Synthesis. Journal of Organic Chemistry.
  • BLD Pharm. Building Blocks: 3-Cyano-4'-piperidinomethyl benzophenone. Retrieved from

  • Parchem. Specialty Chemicals: 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone. Retrieved from

Technical Guide: Physicochemical Characterization & Stability Profiling of Piperidinomethyl Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidinomethyl benzophenone derivatives (e.g., Tolperisone, Eperisone) represent a critical class of centrally acting muscle relaxants. Structurally, these compounds are Mannich bases —a classification that dictates their unique physicochemical behavior and inherent instability.[1]

While their lipophilicity facilitates blood-brain barrier (BBB) penetration, their development is plagued by a specific degradation pathway: the retro-Mannich reaction .[1] This guide moves beyond standard property listing to analyze the kinetic instability of this scaffold, providing a robust framework for characterization and formulation stabilization.

Part 1: Molecular Architecture & The Mannich Base Anomaly

Structural Vulnerability

The core pharmacophore consists of a benzophenone moiety linked to a piperidine ring via a methylene bridge. The critical structural feature is the


-aminoketone motif.[1][2]
  • The Stability Paradox: The electron-withdrawing nature of the carbonyl group adjacent to the methylene linker weakens the C-N bond.[1] Under specific conditions (heat, moisture, or pH extremes), this leads to a spontaneous elimination reaction.

  • Mechanistic Insight: Unlike standard amides or amines, these derivatives exist in a dynamic equilibrium.[1] In aqueous solutions, particularly at non-neutral pH, they undergo a retro-Mannich reaction , decomposing into the original acetophenone derivative, formaldehyde, and piperidine.[1]

Degradation Pathway Visualization

Understanding this pathway is prerequisite to selecting the correct buffer systems for liquid formulations.[1]

RetroMannich Figure 1: Retro-Mannich Degradation Mechanism. The elimination is catalyzed by both acid (via protonation of carbonyl) and base (via enolate formation). Parent Piperidinomethyl Benzophenone (Intact Drug) Inter Enol/Enolate Intermediate Parent->Inter Proton Transfer (pH Dependent) Products Degradation Products: 1. Acetophenone Deriv. 2. Formaldehyde 3. Piperidine Inter->Products C-N Bond Cleavage (Elimination) Products->Parent Forward Mannich (Reversible in specific conditions)

Part 2: Physicochemical Profiling

Comparative Properties Data

The following table synthesizes data for the two most prominent derivatives in this class. Note the lipophilicity (LogP), which confirms their utility as CNS-active agents.[1]

PropertyTolperisone HClEperisone HClTechnical Implication
Molecular Formula


Stoichiometry for salt formation.[1]
Molecular Weight 281.8 g/mol 295.9 g/mol -
Melting Point 181–183°C (Dec)169–171°CHigh lattice energy; distinct thermal fingerprints.[1]
pKa (Basic N) ~9.6 – 10.2~9.5 – 10.0Ionized at physiological pH; significant for solubility.[1]
LogP (Oct/Water) 3.3 – 3.4~3.5High permeability; excellent BBB penetration.[1]
Hygroscopicity HighModerateRequires moisture-tight packaging; prone to caking.[1]
Solubility (Water) Freely SolubleFreely SolubleHigh aqueous solubility aids IV formulation but risks hydrolysis.[1]
Solubility & Ionization Profile

The piperidine nitrogen is a hard base.[1]

  • pH < 8.0: The molecule is predominantly protonated (cationic), ensuring high aqueous solubility (>50 mg/mL).[1]

  • pH > 10.0: The molecule exists as a free base.[1] Solubility drops drastically, and the risk of precipitation increases.

  • Partition Coefficient (LogD): The LogD drops significantly at acidic pH, meaning extraction from biological matrices (plasma) requires alkalinization to pH > 10 to recover the organic phase.[1]

Part 3: Solid-State Challenges

Polymorphism & Thermal Instability

Research indicates that piperidinomethyl benzophenone salts exhibit polymorphism.[1]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) typically shows a sharp endotherm corresponding to melting, immediately followed by an exotherm representing decomposition (dehydroamination).[1]

  • Processing Risk: High-shear wet granulation can induce local heating or pH shifts (if excipients are alkaline), triggering the retro-Mannich degradation during tablet manufacturing.[1]

Hygroscopicity & Oxidative Stress

Tolperisone HCl is notably hygroscopic.[1]

  • The "Oxychloride" Artifact: Upon exposure to atmospheric moisture and oxygen, these salts can form insoluble oxidative byproducts.[1]

  • Mitigation: Manufacturing must occur at Relative Humidity (RH) < 40%.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Rate Profile Determination

Objective: To identify the pH of maximum stability (pH-max) to prevent retro-Mannich degradation during liquid formulation.

Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 (ionic strength adjusted to 0.15 M with NaCl).

  • Stock Solution: Dissolve the derivative (e.g., Tolperisone HCl) in water to 1 mg/mL.

  • Initiation: Spike stock into buffers (final conc. 50 µg/mL) at 40°C.

  • Sampling: Inject into HPLC every 60 minutes for 12 hours.

  • Validation Check (The "Self-Validating" Step):

    • Monitor the appearance of the specific breakdown product (e.g., 4-methylpropiophenone for Tolperisone).[1]

    • Mass Balance: The sum of [Parent Area] + [Degradant Area x Response Factor] must remain >95% constant.[1] If it drops, a secondary pathway (oxidation) is active.[1]

Protocol B: Forced Degradation Workflow

This workflow ensures that the analytical method used is stability-indicating.[1]

StabilityWorkflow Figure 2: Forced Degradation & Method Validation Workflow cluster_Stress Stress Conditions Start Start: API Characterization Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxid Oxidation (3% H2O2) Start->Oxid Photo Photolysis (UV/Vis, 1.2M Lux-hr) Start->Photo Analysis HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Decision Peak Purity Check (Is degradant separated?) Analysis->Decision Pass Method Validated (Stability Indicating) Decision->Pass Yes Fail Refine Gradient/Column Decision->Fail No Fail->Analysis Re-optimize

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5511, Tolperisone. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3236, Eperisone. Retrieved from [Link][1]

  • Royal Society of Chemistry. Organocatalytic enantioselective Mannich and retro-Mannich reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Guide & Safety Protocol: 3-Methyl-3'-piperidinomethyl benzophenone

[1]

Executive Summary: The "Why" Behind the Safety

This guide provides an in-depth technical analysis of 3-Methyl-3'-piperidinomethyl benzophenone , a specific pharmacophore often utilized as an intermediate in the synthesis of antihistamines, anti-inflammatory agents, or photo-initiators.[1]

Unlike standard Safety Data Sheets (SDS) that list hazards without context, this document focuses on the causality of risk . The safety profile of this compound is dictated by two competing structural motifs:

  • The Piperidine Moiety: A cyclic secondary amine derivative that confers basicity (

    
    ) and tissue corrosivity/irritation potential.
    
  • The Benzophenone Core: A lipophilic, UV-active chromophore that facilitates cell membrane penetration and potential photo-sensitization.[1]

Critical Note on Isomerism: While specific toxicological data exists for the 4'-piperidinomethyl isomer (CAS 898770-95-1), this guide applies Read-Across Toxicology principles to the 3'-piperidinomethyl isomer, as the functional hazards (basicity, reactivity) remain structurally conserved.[1]

Module 1: Molecular Architecture & Physicochemical Drivers

To handle this chemical safely, one must understand its physical behavior.[2][3] The molecule consists of two aromatic rings linked by a carbonyl group, with a methyl substitution on one ring and a piperidinyl-methyl group on the other.[1]

PropertyValue / CharacteristicOperational Implication
Molecular Formula

High carbon content implies significant flammability if aerosolized.[1]
Molecular Weight ~293.4 g/mol Non-volatile solid/oil; inhalation risk is primarily via dust or aerosols.
Basicity (Predicted)

(Piperidine N)
Incompatible with strong acids. Will form exothermic salts.[1]
LogP (Lipophilicity) ~4.5 - 5.0High lipid solubility.[1] Rapid dermal absorption is a critical risk.
Reactivity Nucleophilic Nitrogen; UV-active CarbonylSensitive to oxidation (N-oxide formation) and UV light (radical formation).[1]

Module 2: Comprehensive Hazard Assessment (GHS)

Based on Structure-Activity Relationships (SAR) and data from analogous benzophenone derivatives, the following hazards are assigned under the Globally Harmonized System (GHS).

Health Hazards[4][5][6]
  • Skin Corrosion/Irritation (Category 2): The basic nitrogen attacks the lipid bilayer of the stratum corneum. Mechanism: Saponification of skin lipids leading to inflammation.

  • Serious Eye Damage/Irritation (Category 2A/1): High risk. The piperidine group can cause rapid pH shifts on the ocular surface, potentially leading to corneal opacity if not rinsed immediately.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.[1] Inhalation of dust triggers mucosal inflammation.

Environmental Hazards
  • Aquatic Acute/Chronic (Category 2/3): Benzophenones are known to persist in aquatic environments. The cationic nature of the amine at physiological pH allows it to bind to biological membranes in aquatic life.

Reactivity Profile (DOT Visualization)

The following diagram illustrates the reactivity logic that dictates storage and incompatibility protocols.

ReactivityProfileCompound3-Methyl-3'-piperidinomethylbenzophenoneSaltExothermic Salt Formation(Heat Generation)Compound->Salt Contact withNOxideN-Oxide Formation(Impurity Generation)Compound->NOxide Contact withRadicalRadical Species(Photo-degradation)Compound->Radical Exposure toAcidStrong Acids(HCl, H2SO4)Acid->SaltOxidizerOxidizing Agents(Peroxides, Nitrates)Oxidizer->NOxideUVUV Light / SunlightUV->Radical

Caption: Reactivity matrix showing incompatibility with acids/oxidizers and sensitivity to UV light.[1]

Module 3: Operational Protocols & Engineering Controls

This section details the self-validating workflows required to handle this compound.

Storage Protocol (The "Dark & Dry" Rule)
  • Requirement: Store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.[1]

  • Reasoning: The piperidine nitrogen is susceptible to slow oxidation; the benzophenone core is photo-active.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyse decomposition.

Handling Workflow

Engineering Control: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

Step-by-Step Protocol:

  • PPE Verification: Nitrile gloves (minimum 0.11mm thickness) are required. Note: Latex is permeable to lipophilic amines and is insufficient. Safety goggles (ANSI Z87.1) are mandatory.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DCM, Methanol) to the solid.

    • Caution: Dissolution is generally endothermic, but adding strong acid (e.g., HCl in ether) will trigger an exothermic precipitation of the hydrochloride salt.

  • Spill Management: Do not use water initially.

    • Correct Action: Adsorb with vermiculite or sand.

    • Neutralization:[4] Wipe the surface with a dilute (1%) acetic acid solution to neutralize residual basic traces, then wash with soap and water.

Synthesis & Reaction Monitoring

When using this intermediate in synthesis (e.g., Grignard addition to the ketone or alkylation of the amine):

  • TLC Monitoring: Use a mobile phase with a basic modifier (e.g., 5% Triethylamine in MeOH/DCM) to prevent "tailing" of the amine on silica gel.

  • Quenching: Quench reactions slowly at low temperatures. The basic nitrogen can catalyze unexpected side reactions if the pH swings too rapidly.

Module 4: Emergency Response & Environmental Fate

First Aid Logic
  • Eye Contact: Time is tissue. The basicity causes saponification. Rinse for 15 minutes minimum . Do not stop to look for a specific neutralize; water is the fastest diluent.

  • Skin Contact: Lipophilic nature means it absorbs fast. Wash with soap (surfactant) and water.[4] Do not use alcohol, as it may enhance transdermal transport.

Biological Fate Diagram

The following diagram outlines the hypothetical metabolic and degradation pathways, crucial for understanding environmental impact.

FatePathwaycluster_metabolismBiological/Environmental DegradationParentParent Compound(Lipophilic/Basic)NOxN-Oxidation(Polar Metabolite)Parent->NOx CYP450 / OxidationDealkylN-Dealkylation(Loss of Piperidine Ring)Parent->Dealkyl Oxidative CleavageHydroxylAromatic Hydroxylation(Phase I Metabolism)Parent->Hydroxyl Ring OxidationExcretionRenal/Biliary Excretion(Conjugated Species)NOx->ExcretionDealkyl->ExcretionHydroxyl->Excretion

Caption: Predicted metabolic fate showing N-oxidation and dealkylation pathways common to piperidine drugs.[1]

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary: Benzophenone Derivatives. PubChem. Retrieved February 28, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (2026). Registration Dossier: Benzophenone. Retrieved February 28, 2026, from [Link][1]

Engineering the Substituted Benzophenone Piperidine Scaffold: A Technical Guide to Multitarget Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The substituted benzophenone piperidine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry and chemical biology[1]. This structural motif elegantly combines two distinct chemical domains:

  • The Benzophenone Core: A rigid, lipophilic diaryl ketone. Its non-coplanar phenyl rings allow it to occupy deep hydrophobic pockets (such as the peripheral anionic site of cholinesterases), while its unique photophysical properties enable it to act as a UV-activatable cross-linker[2],[3].

  • The Piperidine Ring: A basic tertiary amine (pKa ~9–10). At physiological pH, this nitrogen is protonated, enabling crucial electrostatic interactions—specifically salt bridges—with conserved acidic residues (e.g., Aspartate) in G-protein-coupled receptors (GPCRs) and enzyme catalytic triads[2].

This guide dissects the causal mechanisms, self-validating experimental protocols, and quantitative data behind three primary research applications of this scaffold: multitarget neuropharmacology, anti-inflammatory therapeutics, and photoaffinity labeling.

Application I: Multitarget-Directed Ligands (MTDLs) in Neuropharmacology

Mechanistic Causality in Alzheimer's Disease (AD)

Alzheimer's Disease pathology is highly complex, necessitating Multitarget-Directed Ligands (MTDLs). Researchers utilize the benzophenone-piperidine scaffold to simultaneously target the Histamine H3 Receptor (H3R) and Butyrylcholinesterase (BuChE)[2],[4].

Design Logic: The benzophenone moiety acts as a bioisostere for xanthone, fitting seamlessly into the hydrophobic peripheral anionic site (PAS) of cholinesterases. An alkoxyl chain links this core to the piperidine ring. The flexibility of the alkoxyl chain allows the basic piperidine nitrogen to reach the catalytic active site (CAS) of the enzyme. Simultaneously, in the H3R binding pocket, the protonated piperidine anchors to the highly conserved Asp114 residue, while the para-substituted benzophenone (e.g., 4-fluoro) occupies an adjacent hydrophobic sub-pocket, acting as a potent antagonist[2].

MTDL_Strategy Core Substituted Benzophenone Piperidine Scaffold H3R H3 Receptor Antagonism (Piperidine anchors to Asp114) Core->H3R Basic Amine ChE Cholinesterase Inhibition (Benzophenone binds PAS) Core->ChE Lipophilic Core Efficacy Cognitive Enhancement & Analgesic Effects H3R->Efficacy ChE->Efficacy

Fig 1. Multitarget-directed ligand strategy for benzophenone piperidine scaffolds.

Protocol: Self-Validating H3R Radioligand Binding Assay

To validate H3R affinity, a competitive radioligand binding assay is employed. The protocol is designed to eliminate false positives caused by non-specific binding of the lipophilic benzophenone core.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human H3R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Causality: Mg²⁺ is critical as it stabilizes the GPCR-G protein coupled state, ensuring the receptor is in the high-affinity conformation.

  • Incubation: Incubate 40 µg of membrane protein with 1 nM [³H]Nα-methylhistamine (a selective H3R agonist) and varying concentrations of the benzophenone-piperidine test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at room temperature to reach thermodynamic equilibrium[2].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI coats the glass fibers with positive charges, repelling the positively charged piperidine derivatives and drastically reducing background noise from non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki values using the Cheng-Prusoff equation.

Quantitative Data: SAR Profile

Table 1: SAR of Benzophenone-Piperidine MTDLs (H3R and BuChE Affinities)

CompoundBenzoyl SubstitutionLinker LengthH3R Kᵢ (nM)eqBuChE IC₅₀ (µM)
2 Unsubstituted5 carbons371> 10.0
6 4-Fluoro5 carbons80.172
11 4-Chloro5 carbons242.85
30 4-Fluoro (Azepane analog)5 carbons151.11

Data synthesized from multitarget-directed ligand studies[2]. Para-halogenation (specifically 4-Fluoro) significantly enhances both H3R affinity and BuChE inhibition.

Application II: Anti-Inflammatory & Analgesic Therapeutics

Mechanistic Causality in COX Inhibition

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) rely on a free carboxylic acid group to bind the Cyclooxygenase (COX) active site. Unfortunately, this acidity leads to ion-trapping in the gastric mucosa, causing severe ulceration[1].

By replacing the acidic moiety with a basic N-ethyl piperidine ether linked to a benzophenone core, researchers fundamentally shift the molecule's physicochemical profile. The ether oxygen acts as a hydrogen bond acceptor within the COX-2 hydrophobic channel, while the piperidine nitrogen provides aqueous solubility. This basicity prevents gastric accumulation, drastically reducing ulcerogenic liability while maintaining potent inhibition of prostaglandin synthesis[5],[1].

Protocol: Carrageenan-Induced Paw Edema Assay

To validate in vivo efficacy, the carrageenan-induced paw edema model is utilized. This protocol is self-validating because it temporally separates different inflammatory mediators.

Step-by-Step Methodology:

  • Preparation: Fast adult Wistar rats for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the basic piperidine compound. Record baseline paw volume using a plethysmometer.

  • Administration: Administer the benzophenone-N-ethyl piperidine ether derivative (e.g., 40 mg/kg) via oral gavage, suspended in 0.5% carboxymethyl cellulose (CMC). Include a vehicle control group and a positive control group (e.g., Naproxen)[5].

  • Induction: One hour post-administration, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Time-Course Measurement: Measure paw volume at 1, 3, and 5 hours post-injection. Causality: The 0–2 hour window is mediated by histamine and serotonin release. The 3–5 hour window is strictly driven by Prostaglandin E2 (PGE2) release. Significant edema reduction exclusively in the 3–5 hour window definitively validates the compound's mechanism as a COX inhibitor[5].

Table 2: Anti-inflammatory Efficacy of Benzophenone-N-ethyl Piperidine Ethers

CompoundSubstitutionDose (mg/kg)Edema Inhibition (%)Ulcerogenic Liability
Standard Naproxen4062.4High
15 3-Chloro4058.7Low
12 4-Fluoro4055.5Low
10 Unsubstituted4029.5Low

Data synthesized from in vivo efficacy trials[5],[1]. Meta- and para-halogenation significantly improve COX target engagement.

Application III: Photoaffinity Labeling (PAL) for Target Elucidation

Mechanistic Causality in Chemical Biology

In chemical biology, identifying the precise binding site of a drug on a membrane protein (e.g., γ-secretase) is notoriously difficult. The benzophenone-piperidine scaffold is frequently adapted into a Photoaffinity Labeling (PAL) probe[3].

Benzophenone is highly favored over diazirines or aryl azides because its n-π* transition occurs at ~350 nm[3]. This longer wavelength avoids the 280 nm range where native aromatic amino acids (tryptophan, tyrosine) absorb, preventing UV-induced protein degradation. Furthermore, if the generated triplet diradical does not immediately find a suitable C-H bond to insert into, it can relax back to the ground state and be re-excited, leading to higher overall cross-linking yields without generating reactive quenching byproducts[3].

PAL_Workflow Probe Benzophenone Probe Bind Target Binding Probe->Bind UV UV 350nm Irradiation Bind->UV Radical Triplet Diradical UV->Radical Crosslink Covalent Cross-link Radical->Crosslink C-H Insertion

Fig 2. Photoaffinity labeling mechanism using the benzophenone photoreactive moiety.

Protocol: Cellular Photo-crosslinking Workflow

Step-by-Step Methodology:

  • Incubation: Incubate live cells or isolated proteome with the alkyne-tagged benzophenone-piperidine probe (1–10 µM) for 1 hour at 37°C.

  • Irradiation: Transfer the samples to a 4°C cooling block. Irradiate at 350 nm using a UV cross-linker for 15 minutes. Causality: The cooling block is mandatory; UV lamps generate heat that can denature the target protein and disrupt the non-covalent probe-target complex before covalent insertion occurs.

  • Control Validation: Always run a parallel "No-UV" control. Causality: This proves that any signal detected downstream is the result of true covalent cross-linking, rather than non-specific, tight hydrophobic binding that survived cell lysis[3].

  • Click Chemistry & Detection: Lyse the cells, perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorophore (e.g., Rhodamine-azide), run on SDS-PAGE, and visualize via in-gel fluorescence.

References

  • Godyń, J., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 238.[Link]

  • Khanum, S. A., et al. (2009). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 19(7), 1887-1891.[Link]

  • Khan, M. I., & Choudhary, M. I. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(44), 27432-27455.[Link]

  • Li, Y., et al. (2013). Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase. ACS Chemical Biology, 8(9), 1940-1945.[Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Methyl-3'-piperidinomethyl benzophenone via Friedel-Crafts Acylation

[1]

Executive Summary

The synthesis of substituted benzophenones bearing both alkyl and amino-alkyl functionalities is a critical workflow in the development of CNS-active agents, photoinitiators, and antimicrobial chalcone precursors.[1] This protocol details the synthesis of the This compound scaffold.[1]

The strategy employs a Friedel-Crafts Acylation to construct the diaryl ketone core, followed by a Nucleophilic Substitution (Amination) to install the piperidine moiety.

Critical Technical Insight: Direct Friedel-Crafts acylation to achieve meta-substitution on both rings (3,3'-pattern) presents a significant regiochemical challenge. The acylation of toluene (to install the methyl group) typically favors the para-isomer (4-methyl) due to the activating nature of the alkyl group.[1] This guide provides the protocol for the standard Friedel-Crafts route while explicitly addressing the isolation of the meta-isomer and the mechanistic constraints of the pathway.

Synthetic Strategy & Mechanism

The synthesis is divided into two distinct stages to maximize yield and prevent catalyst poisoning by the basic amine.

Stage 1: Friedel-Crafts Acylation

The core skeleton is constructed by reacting 3-(chloromethyl)benzoyl chloride with toluene (or benzene for alternative substitution patterns) using Aluminum Chloride (

1
  • Note: Using 3-(chloromethyl)benzoyl chloride allows the "linker" for the amine to be pre-installed on the acylating agent, avoiding the difficult chloromethylation of the deactivated benzophenone core later.

Stage 2: Nucleophilic Substitution (Amination)

The intermediate 3-(chloromethyl)-methylbenzophenone is reacted with piperidine .[1] The piperidine acts as both the nucleophile and the base to scavenge the generated HCl.

Pathway Visualization

The following diagram illustrates the reaction flow and the critical intermediate species.

GStart13-(Chloromethyl)benzoylchlorideComplexAcylium IonComplex [AlCl4]-Start1->ComplexAlCl3Lewis Acid ActivationStart2Toluene(Substrate)IntermedIntermediate:(Chloromethyl)-methylbenzophenone(Isomer Mixture)Start2->IntermedElectrophilic AromaticSubstitution (EAS)NoteCRITICAL: Toluene directs Ortho/Para.Expect 4-Methyl isomer as major product.Separation required for 3-Methyl target.Start2->NoteComplex->IntermedAcyl AttackProductTarget:3-Methyl-3'-piperidinomethylbenzophenoneIntermed->ProductSN2 Amination(K2CO3/Acetone)PiperidinePiperidine(Nucleophile)Piperidine->ProductNote->Intermed

Caption: Figure 1. Convergent synthetic pathway illustrating the Friedel-Crafts assembly and subsequent amination.[1] Note the regiochemical checkpoint at the intermediate stage.

Detailed Experimental Protocols

Safety Pre-Requisites[1]
  • Aluminum Chloride (

    
    ):  Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood under inert atmosphere.
    
  • 3-(Chloromethyl)benzoyl chloride: Lachrymator and corrosive.[1]

  • Piperidine: Toxic and flammable.

Protocol A: Friedel-Crafts Acylation

Objective: Synthesis of 3-(chloromethyl)-X-methylbenzophenone intermediate.

Materials
ReagentEquivalentsRole
Toluene (Anhydrous)10.0 eqSubstrate & Solvent
3-(Chloromethyl)benzoyl chloride 1.0 eqElectrophile Source
Aluminum Chloride (

)
1.1 - 1.2 eqLewis Acid Catalyst
Dichloromethane (DCM) Solvent Vol.[1][2]Co-solvent (Optional)
HCl (1M) / Ice ExcessQuenching Agent
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl evolution.

  • Catalyst Suspension: Charge the flask with Aluminum Chloride (

    
    )  (1.2 eq) and anhydrous DCM  (or use neat Toluene if high dilution is not required). Cool the suspension to 0–5°C  using an ice bath.
    
  • Addition: Dissolve 3-(chloromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous Toluene. Add this solution dropwise to the

    
     suspension over 30–45 minutes.
    
    • Mechanistic Note: Slow addition prevents the "runaway" exotherm and minimizes the polymerization of the benzyl chloride moiety, which can also react under F-C conditions [1].

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of the acid chloride spot.

  • Quenching: Pour the reaction mixture slowly onto a stirred mixture of Ice and 1M HCl .

    • Caution: Vigorous gas evolution.[1]

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM. Combine organic phases.[1][3][4]

  • Wash: Wash with saturated

    
     (to remove acidic impurities) and Brine. Dry over anhydrous 
    
    
    .[1][5]
  • Purification: Concentrate under reduced pressure. The residue will contain a mixture of isomers (predominantly 4-methyl and 2-methyl , with minor 3-methyl ).[1][6]

    • Isomer Separation: Isolate the specific isomer via Flash Column Chromatography (

      
      , Gradient Hexane 
      
      
      5% EtOAc).
Protocol B: Amination with Piperidine

Objective: Conversion of the chloromethyl intermediate to the final piperidinomethyl target.

Materials
ReagentEquivalentsRole
Chloromethyl Intermediate 1.0 eqSubstrate
Piperidine 2.5 eqNucleophile & Base
Potassium Carbonate (

)
2.0 eqAux.[1] Base (Optional)
Acetonitrile (MeCN) SolventPolar Aprotic Solvent
Procedure
  • Dissolution: Dissolve the purified (Chloromethyl)-methylbenzophenone intermediate (1.0 eq) in Acetonitrile.

  • Addition: Add Piperidine (2.5 eq).

    • Note: Excess piperidine acts as the base to neutralize the HCl formed. Alternatively, use 1.1 eq Piperidine and 2.0 eq

      
       to save on the amine reagent [2].
      
  • Reflux: Heat the mixture to 60–80°C for 2–4 hours.

    • Monitoring: TLC should show the formation of a more polar spot (amine product).

  • Workup: Cool to room temperature. Filter off the solid salts (Piperidinium chloride or KCl).

  • Evaporation: Remove the solvent under vacuum.

  • Final Purification: Dissolve the residue in DCM, wash with water, and dry. Purify via recrystallization (Ethanol/Water) or column chromatography (DCM/MeOH 95:5) to obtain This compound .[1]

Critical Quality Attributes (CQA) & Troubleshooting

ParameterObservationRoot CauseCorrective Action
Low Yield (Step 1) Polymeric gum formationBenzyl chloride self-alkylationMaintain strict temperature control (<5°C during addition).[1] Dilute reaction further.
Wrong Isomer Product is 4-methyl (para)Toluene directs ParaThis is intrinsic to F-C.[1] For strict 3-methyl (meta) synthesis, use Suzuki Coupling of 3-tolylboronic acid and 3-chloromethylbenzoyl chloride instead of F-C [3].[1]
Incomplete Amination Residual chlorideSteric hindranceAdd catalytic Potassium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
Analytical Validation[1][7]
  • 1H NMR (CDCl3): Look for the diagnostic singlet of the benzylic methylene adjacent to the piperidine (~3.5 ppm) and the methyl group on the aromatic ring (~2.4 ppm).

  • Mass Spectrometry: Confirm the molecular ion peak

    
    .
    

References

  • Friedel-Crafts Acylation Mechanisms & Regioselectivity

    • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from

    • BenchChem. (2025).[1][7][8][9] An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Retrieved from

  • Piperidine Functionalization Protocols

    • BenchChem. (2025).[1][7][8][9] Application Notes and Protocols for Piperidine-Mediated Reactions. Retrieved from

    • PrepChem.[1] (n.d.). Synthesis of 3-Amino-4-piperidino-benzophenone. Retrieved from

  • Alternative Coupling Strategies (Suzuki/Grignard)

    • ResearchGate. (2023).[1] Synthesis of Biaryls Having a Piperidylmethyl Group Based on Space Integration of Lithiation. Retrieved from

Application Note: The Benzophenone Scaffold as a Privileged Building Block for Central Nervous System (CNS) Active Agents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Benzophenone Core

The benzophenone motif, consisting of two phenyl rings attached to a central carbonyl group, is a ubiquitous and highly versatile scaffold in medicinal chemistry.[1][2] Its prevalence is noted in a wide array of pharmacologically active natural products and synthetic molecules, demonstrating activities ranging from anticancer to anti-inflammatory.[1][3] The unique stereoelectronic properties of the diphenyl ketone core—its rigidity, lipophilicity, and ability to engage in various non-covalent interactions—make it an ideal starting point for the rational design of novel therapeutics. In the realm of neuropharmacology, benzophenone and its derivatives serve as critical precursors for several classes of drugs targeting the central nervous system, including anxiolytics, wakefulness-promoting agents, and novel ligands for emerging CNS targets.[4][5]

This guide provides detailed protocols and the underlying chemical logic for the synthesis of key CNS-active agents starting from benzophenone building blocks. We will explore the preparation of classical benzodiazepines, the synthesis of the atypical stimulant Modafinil, and the construction of novel histamine H3 receptor antagonists for potential Alzheimer's disease therapy.

Part I: Synthesis of 1,4-Benzodiazepines via 2-Aminobenzophenone Precursors

Scientific Rationale: The 1,4-benzodiazepine framework is the cornerstone of many anxiolytic, sedative, hypnotic, and anticonvulsant drugs.[6] Their mechanism of action involves modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the CNS.[6] A robust and classical synthetic route to this heterocyclic system relies on the use of substituted 2-aminobenzophenones as the foundational building block.[7][8] This strategy involves N-acylation of the aniline nitrogen followed by a cyclization reaction to form the seven-membered diazepine ring.

Experimental Workflow: 1,4-Benzodiazepine Synthesis

cluster_0 Step 1: Acylation cluster_1 Step 2: Amination & Cyclization A 2-Amino-5-chlorobenzophenone C 2-(Chloroacetamido)-5- chlorobenzophenone A->C Toluene, Microwave (360W) A->C B Chloroacetyl Chloride B->C E 1,4-Benzodiazepine (e.g., Diazepam Precursor) C->E Intramolecular Cyclization C->E D Ammonia (NH3) D->E

Caption: Classical synthesis pathway for 1,4-benzodiazepines.

Protocol 1: Microwave-Assisted Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

This protocol details the acylation of 2-amino-5-chlorobenzophenone, a key step in forming the benzodiazepine precursor. The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.[7]

Materials:

  • 2-Amino-5-chlorobenzophenone (1.0 eq)

  • Chloroacetyl chloride (2.0 eq)

  • Toluene (Anhydrous)

  • Microwave Synthesis Reactor

  • Dilute aqueous ammonia solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable microwave reactor vessel, dissolve 2-amino-5-chlorobenzophenone (e.g., 2.0 mmol, 463 mg) in anhydrous toluene (20 mL).

  • Reagent Addition: Add chloroacetyl chloride (e.g., 4.0 mmol, 0.32 mL) to the solution. Seal the vessel.

    • Causality Note: Using an excess of the acylating agent ensures complete conversion of the starting aminobenzophenone. Toluene is an effective solvent due to its relatively high boiling point and inertness under these conditions.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 360 W for 1-2 minutes.[7] Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Work-up: After cooling the reaction vessel to room temperature, carefully transfer the solution to a separatory funnel.

  • Wash the organic layer with a cold, dilute aqueous ammonia solution to quench any unreacted chloroacetyl chloride, followed by a water wash and a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid residue from ethanol to yield the pure 2-(chloroacetamido)-5-chlorobenzophenone as a crystalline solid.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity. The expected yield is typically high for this transformation.

Part II: Synthesis of Modafinil from Benzophenone Precursors

Scientific Rationale: Modafinil is a eugeroic (wakefulness-promoting) agent used to treat narcolepsy and other sleep disorders. Its structure is based on a diphenylmethyl (benzhydryl) moiety. A common and efficient synthetic pathway begins with benzophenone, which is reduced to its corresponding alcohol (benzhydrol). This intermediate is then elaborated through a series of steps to introduce the sulfinylacetamide side chain characteristic of Modafinil.[9][10][11][12]

Experimental Workflow: Multi-step Synthesis of Modafinil

A Benzophenone B Benzhydrol (Diphenylmethanol) A->B 1. NaBH4 or KBH4 Methanol C Benzhydrylsulfanyl Acetic Acid B->C 2. Thioglycolic Acid TFA D Benzhydrylsulfanyl Acetamide C->D 3. i) SOCl2   ii) NH4OH E Modafinil (Benzhydrylsulfinyl Acetamide) D->E 4. H2O2, Acetic Acid

Caption: Key transformations in the synthesis of Modafinil.

Protocol 2: Synthesis of Benzhydrol from Benzophenone

This protocol describes the reduction of the benzophenone carbonyl group to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • Benzophenone (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.5-3.0 eq)

  • Methanol

  • Dichloromethane (DCM)

  • 5% Sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzophenone (e.g., 6.9 mmol, 1.25 g) in methanol (12 mL).

  • Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (e.g., 18.3 mmol, 0.75 g) portion-wise over 10-15 minutes.

    • Causality Note: The reaction is exothermic, and portion-wise addition helps control the temperature. Methanol serves as both a solvent and a proton source for the work-up.

  • Reaction Monitoring: Remove the ice bath and stir the reaction at room temperature for 5 hours or until TLC indicates complete consumption of the starting material.[13]

  • Work-up: Pour the reaction mixture into cold water (15 mL). Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Wash the combined organic layers with 5% NaHCO₃ solution (30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting white solid, benzhydrol, can be purified by recrystallization from a minimal amount of hot dichloromethane or a hexane/ethyl acetate mixture.[13] Expected yield is typically >80%.

Protocol 3: Synthesis of Modafinil via Oxidation

This final step involves the selective oxidation of the sulfide in benzhydrylsulfanyl acetamide to a sulfoxide. Hydrogen peroxide in acetic acid is a common and effective reagent system for this transformation.[9][12]

Materials:

  • Benzhydrylsulfanyl acetamide (1.0 eq)

  • Glacial acetic acid

  • 30-35% Hydrogen peroxide (H₂O₂)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flask, suspend benzhydrylsulfanyl acetamide (e.g., 0.056 mol, 14.4 g) in glacial acetic acid (60 mL).

  • Oxidation: Add hydrogen peroxide (e.g., 5.6 mL of 33% H₂O₂) to the suspension.

    • Causality Note: Acetic acid acts as a solvent and catalyst for the oxidation. The stoichiometry of H₂O₂ is critical; excess oxidant can lead to the formation of the corresponding sulfone.

  • Reaction Conditions: Heat the mixture and maintain it at 40°C overnight with stirring.[12] The reaction progress can be monitored by TLC.

  • Precipitation: Upon completion, cool the reaction mixture and add approximately 200 mL of cold water. The product, Modafinil, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from methanol to obtain pure Modafinil.[12] Expected yield is around 70%.

Self-Validation: The final product should be characterized by melting point (164-166°C)[12], ¹H NMR, and mass spectrometry to confirm its identity and purity.

Part III: Modular Synthesis of Benzophenone-Based Histamine H₃ Receptor Ligands

Scientific Rationale: The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. H₃R antagonists/inverse agonists are being investigated as potential cognitive enhancers for treating disorders like Alzheimer's disease and ADHD.[5] A common structural motif for H₃R ligands includes a lipophilic region, a central linker, and a basic amine moiety.[5] Benzophenone serves as an excellent lipophilic scaffold. A modular synthesis allows for the rapid generation of a library of analogs by varying the linker and the basic amine.

Experimental Workflow: Synthesis of H₃R Ligands

A 4-Hydroxybenzophenone Derivative C Bromo-terminated Intermediate A->C 1. K2CO3, Acetone (Williamson Ether Synthesis) B Dibromoalkane (e.g., 1,5-dibromopentane) B->C E Final H3R Ligand C->E 2. K2CO3, Acetonitrile (Nucleophilic Substitution) D Basic Amine (e.g., Piperidine) D->E

Caption: Modular synthesis of benzophenone-based H₃R ligands.

Protocol 4: General Synthesis of a (4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)(phenyl)methanone

This protocol outlines a two-step synthesis involving a Williamson ether synthesis to install an alkyl halide linker, followed by a nucleophilic substitution with a cyclic amine.

Materials:

  • 4-Hydroxybenzophenone (1.0 eq)

  • 1,5-Dibromopentane (excess, e.g., 5.0 eq)

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF (anhydrous)

  • Piperidine (1.2 eq)

  • Acetonitrile (anhydrous)

Procedure - Step 1: Linker Attachment

  • Reaction Setup: To a solution of 4-hydroxybenzophenone in anhydrous acetone, add K₂CO₃ (2.0-3.0 eq) and 1,5-dibromopentane (5.0 eq).

    • Causality Note: K₂CO₃ is a base that deprotonates the phenol, forming a phenoxide nucleophile. A large excess of the dibromoalkane is used to minimize the formation of the dimeric diether byproduct.

  • Reaction Conditions: Reflux the mixture overnight. Monitor the reaction by TLC.

  • Work-up: After cooling, filter off the K₂CO₃. Concentrate the filtrate under reduced pressure. Purify the residue using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 4-((5-bromopentyl)oxy)benzophenone intermediate.

Procedure - Step 2: Amine Coupling

  • Reaction Setup: Dissolve the bromo-terminated intermediate from Step 1 in anhydrous acetonitrile. Add K₂CO₃ (2.0 eq) and piperidine (1.2 eq).

  • Reaction Conditions: Stir the mixture at 60-70°C overnight.

  • Work-up: Cool the reaction, filter the solids, and concentrate the filtrate.

  • Purification: The crude product can be purified by column chromatography or by dissolving in an organic solvent (e.g., ethyl acetate), washing with water, drying, and removing the solvent. If necessary, the product can be converted to its hydrochloride salt for improved stability and handling.

Self-Validation: The structure of the final compound and intermediates should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC. Biological activity would be confirmed via in vitro receptor binding assays.[5]

Summary of Synthetic Strategies

CNS Agent ClassBenzophenone PrecursorKey Transformation(s)Primary CNS Activity
1,4-Benzodiazepines 2-AminobenzophenonesAcylation & CyclizationAnxiolytic, Sedative[6]
Modafinil Analogs BenzophenoneReduction, Thioetherification, OxidationWakefulness-Promoting[9]
Histamine H₃ Ligands HydroxybenzophenonesWilliamson Ether Synthesis, AminationCognitive Enhancement[5][14]

References

  • Jadav, D., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 9(9), 1236-1253. Available from: [Link]

  • Reddy, K. L., et al. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules, 17(9), 10447-10458. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of dibenzodiazepines. ResearchGate. Available from: [Link]

  • Okuma, K., et al. (2015). Synthesis of 2,3-Benzodiazepines and 2,3-Benzodiazepin-4-ones from Arynes and β-Diketones. Chemistry Letters, 44(6), 795-797. Available from: [Link]

  • Google Patents. (1995). Synthesis of benzodiazepines. US5466799A.
  • MDPI. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules. Available from: [Link]

  • Google Patents. (1996). Synthesis of benzodiazepines. WO1996005178A1.
  • MDPI. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][7][9]triazol-4-yl-methyl Esters. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF AMINO ACETYLENIC BENZOPHENONE DERIVATIVES AS H3-ANTAGONISTS. Innovare Academic Sciences. Available from: [Link]

  • Szałaj, N., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(23), 7332. Available from: [Link]

  • Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLOS ONE, 17(4), e0265022. Available from: [Link]

  • Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Stark, H., et al. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Die Pharmazie, 56(2), 125-130. Available from: [Link]

  • Google Patents. (2014). Synthetic method of modafinil. CN103980169A.
  • Rhodium Drug Synthesis Archive. (n.d.). Synthesis of Adrafinil and Modafinil. Available from: [Link]

  • Semantic Scholar. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 in. Available from: [Link]

  • Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones. Available from: [Link]

  • Verma, S., & Rani, S. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Current Organic Synthesis, 20. Available from: [Link]

  • PubMed. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. Available from: [Link]

  • Singh, P., et al. (2012). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. Organic and Medicinal Chemistry Letters, 2(1), 8. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20921-20929. Available from: [Link]

  • Güven, G., et al. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Bioorganic & Medicinal Chemistry, 18(20), 7292-7302. Available from: [Link]

  • Wnuk, A., et al. (2021). Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? Toxicology and Applied Pharmacology, 424, 115593. Available from: [Link]

  • International Agency for Research on Cancer. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): IARC. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of diphenylmethane derivatives. Reagents and conditions: i).... Available from: [Link]

  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. Available from: [Link]

Sources

Application Note: Advanced One-Pot Synthesis of Methyl-Substituted Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl-substituted benzophenones are critical pharmacophores in medicinal chemistry (e.g., Tolcapone , Ketoprofen intermediates) and essential photoinitiators in materials science. While classical methods often require multi-step isolation or harsh conditions, modern "one-pot" strategies have evolved to offer higher atom economy and safety.

This guide details two distinct, field-validated synthetic tracks:

  • The Process Track (Friedel-Crafts Acylation): Best for scale-up and simple scaffolds (e.g., 4-methylbenzophenone). Focuses on regiocontrol.

  • The Discovery Track (Carbonylative Suzuki Coupling): Best for complex, asymmetric scaffolds with sensitive functional groups. Focuses on safety using CO surrogates.

Strategic Pathway Selection

The choice of method depends on the substitution pattern and scale required.

G cluster_0 Substrate Availability start Target Molecule: Methyl-Benzophenone decision Scale & Complexity? start->decision simple Simple Arenes (Toluene, Xylene) methodA Method A: Friedel-Crafts Acylation simple->methodA Electrophilic Aromatic Substitution complex Aryl Halides (Br, I, OTf) methodB Method B: Pd-Carbonylative Coupling complex->methodB Transition Metal Catalysis decision->simple Multi-Gram/Kg Simple Structure decision->complex mg to Gram Library Synthesis prodA Product: 4-Methylbenzophenone (High Para-Selectivity) methodA->prodA prodB Product: Unsymmetric Biaryl Ketone (Defined Regiochemistry) methodB->prodB

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and target complexity.

Method A: Regioselective Friedel-Crafts Acylation (Process Track)

Principle: The acylation of toluene with benzoyl chloride is the industrial standard. However, controlling the ortho/para ratio is the critical challenge. This protocol maximizes para-selectivity (typically >90%) using temperature control and solvent effects.

Mechanism & Causality
  • Catalyst: Aluminum Chloride (

    
    ) is used stoichiometrically because it forms a strong complex with the resulting ketone product, deactivating the catalyst.
    
  • Regioselectivity: Toluene is an activated ring. Acylation at the para position is kinetically favored at lower temperatures due to steric hindrance at the ortho position.

  • One-Pot Nature: The generation of the acylium ion and the electrophilic attack occur sequentially in the same vessel without isolation of intermediates.

Protocol 1: Synthesis of 4-Methylbenzophenone

Reagents:

  • Toluene (Substrate & Solvent): 50 mL (Excess acts as solvent to drive reaction)

  • Benzoyl Chloride: 14.0 g (100 mmol)

  • Aluminum Chloride (

    
    ), Anhydrous: 14.6 g (110 mmol)
    
  • Quenching: HCl (10%), Ice water

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

  • Catalyst Suspension: Charge the flask with

    
     (14.6 g) and dry Toluene (30 mL). Cool the suspension to 0–5 °C  using an ice bath. Critical: Low temperature prevents exotherms and improves para-selectivity.
    
  • Electrophile Addition: Mix Benzoyl Chloride (14.0 g) with Toluene (20 mL) in the addition funnel. Add this solution dropwise to the catalyst suspension over 45 minutes.

    • Observation: The mixture will turn yellow/orange and HCl gas will evolve. Ensure the internal temperature does not exceed 10 °C.

  • Reaction Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). Starting material (Benzoyl chloride) should be consumed.

  • Thermal Finish (Optional): If conversion is incomplete, heat to 50 °C for 30 minutes. Note: Higher heat increases ortho-isomer formation.

  • Quenching (Exothermic): Pour the reaction mixture slowly onto 100 g of crushed ice/HCl (10%) mixture with vigorous stirring. The aluminum complex will hydrolyze, releasing the ketone.

  • Workup: Separate the organic layer.[1] Wash the aqueous layer with Toluene (2 x 20 mL). Combine organics, wash with water, brine, and dry over

    
    .[2]
    
  • Purification: Remove solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to obtain pure 4-methylbenzophenone.

Expected Yield: 85-92% Selectivity: >95% para-isomer (after recrystallization).

Method B: Pd-Catalyzed Carbonylative Suzuki Coupling (Discovery Track)

Principle: For complex drug scaffolds where Friedel-Crafts fails (due to deactivating groups or specific regiochemistry needs), Palladium-catalyzed carbonylation is superior. Innovation: Instead of using toxic Carbon Monoxide (CO) gas cylinders, this protocol uses Formic Acid with Acetic Anhydride as a liquid CO surrogate (generating CO in situ), making it safer for standard benchtops.

Mechanism & Causality
  • CO Generation: Formic acid reacts with Acetic Anhydride to form mixed anhydride, which decomposes to release CO.

  • Catalytic Cycle: Pd(0) undergoes oxidative addition with the aryl halide. CO insertion forms an acyl-palladium complex, which then undergoes transmetallation with the aryl boronic acid.

  • Reductive Elimination: Releases the unsymmetric ketone and regenerates Pd(0).

Protocol 2: CO-Surrogate Mediated Synthesis

Reagents:

  • Aryl Halide (e.g., 4-bromotoluene): 1.0 mmol

  • Aryl Boronic Acid (e.g., Phenylboronic acid): 1.5 mmol

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (6 mol%)
  • CO Source: Formic Acid (2.0 equiv) + Acetic Anhydride (2.0 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene or Anisole (5 mL)

Step-by-Step Workflow:

  • Vessel Prep: Use a 20 mL reaction vial with a crimp cap and a Teflon-coated stir bar.

  • Reagent Loading: Add 4-bromotoluene (171 mg), Phenylboronic acid (183 mg),

    
     (4.5 mg), and 
    
    
    
    (16 mg).
  • Solvent/Base: Add Toluene (5 mL) and Triethylamine (

    
    , 0.42 mL).
    
  • CO Generation Setup:

    • In-Situ Mode: Add Acetic Anhydride (0.2 mL) and Formic Acid (0.08 mL) directly to the vial. Seal immediately.

    • Safety Note: This generates pressure. Ensure the vial is rated for pressure (e.g., a microwave vial) or use a two-chamber system if available.

  • Reaction: Heat the block to 80 °C for 12 hours.

    • Mechanistic Insight: The temperature must be sufficient to decompose the formic-acetic anhydride intermediate to release CO but not so high that the catalyst decomposes.

  • Workup: Cool to room temperature. Carefully vent the vial (fume hood!). Dilute with Ethyl Acetate (20 mL), wash with water and brine.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Expected Yield: 75-85% Advantages: High functional group tolerance (CN, ester, nitro compatible).

Comparative Data Analysis

FeatureMethod A: Friedel-CraftsMethod B: Carbonylative Suzuki
Scope Simple, electron-rich arenesComplex, functionalized aryls
Regiocontrol Thermodynamic/Kinetic mix100% Defined by starting materials
Atom Economy HighModerate (Boronic byproducts)
Safety HCl gas evolutionCO generation (contained)
Cost Low ($)High (

$ - Pd catalyst)
Key Intermediate Acylium Ion (

)
Acyl-Palladium Complex

Troubleshooting & Optimization (Self-Validating Systems)

For Friedel-Crafts (Method A):

  • Problem: Low Yield / Sticky Polymer.

    • Root Cause:[1][2][3][4][5][6][7][8] Moisture in

      
       or too high temperature.
      
    • Validation:

      
       should be a free-flowing powder, not clumped. If it smokes heavily upon opening, it is good.
      
  • Problem: High ortho isomer content.

    • Fix: Lower addition temperature to -10 °C and increase solvent dilution to favor steric discrimination.

For Carbonylative Coupling (Method B):

  • Problem: Biaryl formation (Suzuki homocoupling) instead of Ketone.

    • Root Cause:[1][2][3][4][5][6][7][8] CO concentration is too low (CO insertion is slower than transmetallation).

    • Fix: Increase the Formic Acid/Acetic Anhydride ratio or use a sealed vessel to maintain CO pressure.

  • Problem: Palladium Black precipitation.

    • Fix: Ensure excess Ligand (

      
      ) is present (Ratio Pd:L should be 1:3 or 1:4).
      

References

  • Friedel-Crafts Acylation Mechanisms

    • Title: Friedel-Crafts Acylation[1][9]

    • Source: Chemistry Steps[1][2][3][10][11]

    • URL:[Link]

  • Modern Solid-Acid Catalysis

    • Title: Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid c
    • Source: International Journal of Chemical Studies, 2015
    • URL:[Link]

  • Palladium Carbonylative Coupling

    • Title: Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles
    • Source: Journal of Organic Chemistry (ACS), 2010
    • URL:[Link]

  • CO Surrogate Protocols

    • Title: A Convenient Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Halides with Formic Acid
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 4-Methylbenzophenone (Industrial): Title: Overview of Synthesis Methods for 4-Methylbenzophenone Source: GuideChem

Sources

Application Note: Functionalization of 3-Methylbenzophenone with Piperidine Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic pathway for the functionalization of 3-methylbenzophenone (3-MBP) with piperidine to yield 3-(piperidin-1-ylmethyl)benzophenone . This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for central nervous system (CNS) active agents, including antihistamines and anticholinergics. The protocol utilizes a two-step sequence: a regioselective Wohl-Ziegler radical bromination followed by a nucleophilic substitution (


).[1] Special emphasis is placed on "Green Chemistry" solvent modifications and a self-validating acid-base extraction workup that eliminates the need for chromatographic purification in early stages.[1]

Introduction & Pharmacological Relevance

The benzophenone moiety is a ubiquitous structural motif in drug discovery. When functionalized with a basic amine (such as piperidine) via a methylene linker, the resulting benzylamine scaffold exhibits significant biological activity.

  • Pharmacophore Insight: The 3-substituted benzophenone mimics the diarylmethane skeleton found in histamine H1 antagonists (e.g., Ebastine analogues) and dopamine reuptake inhibitors.

  • Chemical Challenge: Direct amination of the aromatic ring is difficult due to the deactivating nature of the carbonyl group. Therefore, functionalization of the methyl "handle" at the meta position is the preferred route.

Retrosynthetic Analysis

The synthesis is designed based on the disconnection of the C-N bond at the benzylic position.

Retrosynthesis Target Target: 3-(piperidin-1-ylmethyl)benzophenone Inter Intermediate: 3-(bromomethyl)benzophenone Target->Inter C-N Disconnection (SN2) Start Starting Material: 3-methylbenzophenone Inter->Start Functional Group Interconversion (Radical)

Figure 1: Retrosynthetic logic disconnecting the benzylic amine to the benzylic halide and the methylarene precursor.

Phase 1: Regioselective Bromination (Wohl-Ziegler)[1][2]

Mechanistic Rationale

The transformation of the methyl group to a bromomethyl group is achieved via the Wohl-Ziegler reaction . We utilize N-Bromosuccinimide (NBS) rather than elemental bromine to maintain a low concentration of molecular bromine (


), which prevents electrophilic aromatic substitution on the rings or addition to the ketone.[2]
  • Initiator: Azobisisobutyronitrile (AIBN) is preferred over benzoyl peroxide for its safer handling profile and cleaner decomposition products.[1]

  • Solvent Selection: While Carbon Tetrachloride (

    
    ) is the historical standard, this protocol uses Trifluorotoluene (
    
    
    
    )
    or Acetonitrile (
    
    
    )
    . These are environmentally superior and maintain the critical solubility profile: NBS is soluble, but the byproduct (Succinimide) is insoluble, providing a visual progress indicator.[2]
Experimental Protocol

Reagents:

  • 3-Methylbenzophenone (1.0 eq)[1][3]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized if yellow.[1]

  • AIBN (0.05 eq)[1]

  • Acetonitrile (Anhydrous, 0.5 M concentration relative to substrate)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride or nitrogen balloon). Moisture excludes the radical chain mechanism.

  • Dissolution: Dissolve 3-methylbenzophenone in Acetonitrile.

  • Addition: Add NBS and AIBN. The mixture will be a suspension.

  • Activation: Heat the mixture to reflux (

    
    C).
    
    • Visual Check: The dense NBS solid will disappear, and a lighter solid (Succinimide) will float to the surface.[2][4] This "phase inversion" of the solid usually indicates >90% conversion.

  • Duration: Reflux for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product (benzyl bromide) is less polar than the starting material.

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off the precipitated succinimide.

    • Concentrate the filtrate in vacuo to yield the crude 3-(bromomethyl)benzophenone.

    • Caution: Benzyl bromides are potent lachrymators.[1] Handle only in a fume hood.

Phase 2: Nucleophilic Substitution (Amination)[1]

Mechanistic Rationale

The second step is a classic


 substitution .[5] Piperidine acts as the nucleophile. Since the reaction generates HBr, an auxiliary base is required to prevent the piperidine from being protonated (which would render it non-nucleophilic).
  • Self-Validating Logic: We use Potassium Carbonate (

    
    )  as the base.[1] It is insoluble in the organic solvent (Acetonitrile/DMF), allowing for easy removal by filtration.
    
Experimental Protocol

Reagents:

  • Crude 3-(bromomethyl)benzophenone (1.0 eq)[1]

  • Piperidine (1.2 eq)[1]

  • 
     (Anhydrous, 2.0 eq)
    
  • Acetonitrile (Reagent grade)[1]

Procedure:

  • Setup: Dissolve the crude bromide in Acetonitrile.

  • Addition: Add powdered

    
    , followed by the dropwise addition of piperidine.
    
    • Exotherm Warning: The reaction is exothermic. If working on >10g scale, cool to

      
      C during addition.
      
  • Reaction: Stir at room temperature for 4–6 hours. Warming to

    
    C accelerates the reaction if sluggish.
    
  • Monitoring: TLC should show the disappearance of the non-polar bromide and the appearance of a polar spot (amine) that streaks on silica unless treated with triethylamine.

Purification: The Acid-Base Extraction (Critical)

Column chromatography is often unnecessary.[1] The basicity of the product allows for a chemical purification that removes neutral impurities (unreacted bromide/benzophenone) and acidic impurities (succinimide traces).

Workup Crude Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl (aq) Extract with Ether/DCM Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product as Salt) AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer (Add NaOH to pH > 12) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg Dry & Evaporate FinalAq Waste Aqueous Extract2->FinalAq Discard

Figure 2: Self-validating Acid-Base extraction workflow. This method guarantees that the isolated material contains the basic amine functionality.

Analytical Characterization & QC

To validate the synthesis, compare the Nuclear Magnetic Resonance (NMR) shifts of the benzylic protons. This is the most reliable indicator of transformation.

MoietyChemical Shift (

, ppm)
MultiplicityInterpretation
Starting Material (

)
~2.40SingletMethyl group attached to aromatic ring.[1]
Intermediate (

)
~4.50SingletDeshielded by Bromine.[1] Key indicator of Step 1 success.
Product (

)
~3.50SingletShielded relative to bromide, deshielded relative to methyl.[1]
Piperidine Ring ~1.50 (m), ~2.40 (m)MultipletsCharacteristic

protons of the cyclic amine.

Mass Spectrometry (ESI+): Expect a molecular ion peak


 corresponding to the formula 

.
  • Calculated MW: 279.38 g/mol .[1]

  • Observed m/z: ~280.4.[1]

Safety & Handling

  • Lachrymators: Benzyl bromides are severe eye irritants.[1] All glassware from Phase 1 must be rinsed with an ethanol/amine solution to quench residues before removal from the hood.

  • Solvents: If using

    
     (not recommended), be aware of high hepatotoxicity. Acetonitrile is flammable and toxic by absorption.[1]
    
  • Peroxides: AIBN is temperature sensitive.[1] Store in a fridge (

    
    C).[1]
    

References

  • Wohl-Ziegler Reaction Mechanism & Protocols

    • Source: Organic Chemistry Portal.[1][4] "Wohl-Ziegler Reaction."[1][6][4]

    • URL:[Link][1]

  • Acid-Base Extraction Techniques

    • Source: Wikipedia / Standard Lab Practice.[1] "Acid–base extraction."

    • URL:[Link][1]

  • Piperidine Deriv

    • Source: National Institutes of Health (PMC).[1] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."

    • URL:[Link]

  • Nucleophilic Substitution of Benzyl Bromides

    • Source: Master Organic Chemistry.[1] "Nucleophilic Substitution Mechanisms."

    • URL:[Link]

Sources

Application Note: Covalent Integration of 3-Methyl-3'-piperidinomethyl Benzophenone for Non-Leaching UV Shielding

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-Methyl-3'-piperidinomethyl benzophenone (MPBP) as a reactive, non-leaching UV-blocking agent. Unlike traditional physical blends where UV absorbers can migrate or leach (causing toxicity and loss of efficacy), MPBP utilizes a Norrish Type II photo-grafting mechanism . The benzophenone moiety acts as the chromophore, while the piperidinomethyl group functions as an intramolecular synergist and solubility handle, enabling covalent attachment to the polymer backbone upon UV exposure.

Introduction & Mechanism

This compound (MPBP) is a dual-functional molecule combining a UV-absorbing diarylketone core with a tertiary amine (piperidine) motif.

  • UV Absorption: The benzophenone core absorbs strongly in the UV-B and short UV-A region (280–360 nm), transitioning to an excited triplet state (

    
    ).
    
  • Reactive Grafting (The "Locking" Mechanism): Unlike passive absorbers (e.g., Octocrylene), MPBP is photo-reactive. Upon UV exposure, the excited carbonyl triplet abstracts a hydrogen atom—either from the polymer matrix or its own piperidinomethyl group (intramolecular synergy). This generates a ketyl radical and a carbon-centered radical on the polymer/amine. Radical recombination forms a covalent bond, permanently "grafting" the UV absorber to the material.

Target Applications:

  • Long-life clear coatings (PMMA, Polyurethane) for automotive/aerospace.

  • Food packaging films (preventing UV absorber migration into food).

  • Textile finishings (wash-fast UV protection).

Material Specifications & Preparation

Chemical Identity[1][2][3]
  • Compound Name: this compound

  • CAS No: 898792-58-0

  • Molecular Weight: 293.41 g/mol

  • Appearance: Pale yellow crystalline solid or viscous oil (depending on purity).

  • Solubility: Soluble in acetone, chloroform, ethyl acetate, and common acrylic monomers. Limited solubility in water (unless quaternized).

Reagents Required[4][5]
  • Matrix Polymer: PMMA (Polymethyl methacrylate) or PU (Polyurethane) resin.

  • Solvent: Toluene or MEK (Methyl Ethyl Ketone) for solvent casting.

  • Purification: Methanol (for extraction/washing).

Experimental Protocol: Photo-Grafting Integration

This protocol describes the fabrication of a PMMA film with covalently tethered MPBP.

Step 1: Formulation[5]
  • Dissolution: Dissolve PMMA pellets in Toluene to create a 15 wt% solution.

  • Doping: Add MPBP to the solution at a concentration of 2.0 wt% relative to the solid polymer weight.

    • Note: Higher concentrations (>5%) may lead to self-quenching or excessive yellowing.

  • Homogenization: Stir magnetically for 2 hours at room temperature until optically clear.

Step 2: Film Casting
  • Casting: Pour the solution onto a clean glass substrate or Teflon mold.

  • Doctor Blading: Use a doctor blade to ensure a uniform wet thickness of 200

    
    m (resulting in ~30 
    
    
    
    m dry film).
  • Pre-drying: Allow solvent to evaporate in a fume hood for 12 hours (dark conditions).

  • Vacuum Drying: Dry at 40°C under vacuum (-0.1 MPa) for 4 hours to remove residual solvent.

Step 3: UV-Induced Grafting (Curing)
  • Equipment: UV Conveyor system or Hg-vapor lamp (Medium pressure).

  • Wavelength: Broad spectrum UV (focus on 365 nm emission).

  • Dosage: Irradiate the dry film with 1000–2000 mJ/cm² .

    • Mechanism in Action: The UV energy triggers the H-abstraction cycle. The benzophenone radical attacks the PMMA alkyl chains, forming a C-C bond.

    • Atmosphere:[1] Nitrogen inerting is recommended to prevent oxygen inhibition of the radical process, though the tethered amine (MPBP) mitigates oxygen sensitivity.

Step 4: Purification (Leaching Test)
  • Objective: Remove any unreacted (non-grafted) MPBP to validate the "non-leaching" claim.

  • Procedure:

    • Immerse the cured film in Methanol (a good solvent for MPBP but non-solvent for PMMA) for 24 hours with gentle agitation.

    • Remove film and dry under vacuum.

    • Analyze the methanol wash via UV-Vis to quantify leached MPBP.

Characterization & Performance Metrics

A. UV-Vis Spectroscopy (Transmission)

Compare the film before and after the methanol wash.

  • Success Criteria: The UV transmission spectrum (280–380 nm) should remain virtually unchanged after washing. A significant drop in absorption implies the MPBP was physically trapped, not chemically grafted.

B. Quantification of Grafting Efficiency (GE)

Calculate GE using the absorbance at


 (approx. 255 nm or 330 nm):


  • Target: GE > 85% indicates successful covalent integration.

C. Thermal Stability (TGA)

Run Thermogravimetric Analysis (TGA) from 50°C to 600°C.

  • Observation: Grafted films often show a slight increase in initial decomposition temperature due to the stabilizing effect of the piperidine moiety (acting as a radical scavenger/HALS precursor).

Mechanistic Visualization

The following diagram illustrates the photo-grafting pathway where MPBP transitions from a free additive to a covalently bound stabilizer.

G cluster_0 Conventional Additives MPBP Free MPBP (Ground State) Excited Excited Triplet (n-π*) MPBP->Excited Absorption UV UV Irradiation (365 nm) UV->Excited RadicalPair Radical Pair (Ketyl + Polymer) Excited->RadicalPair H-Abstraction (Type II) RadicalPair->MPBP Relaxation (Inefficient) Grafted Grafted Polymer (Covalent Bond) RadicalPair->Grafted Recombination (Cross-linking) Leaching Leaching/Migration (Failure)

Caption: Mechanism of UV-induced covalent grafting of MPBP to a polymer matrix via Norrish Type II hydrogen abstraction.

References

  • Compound Data: Sigma-Aldrich. (n.d.). This compound. CAS 898792-58-0. Retrieved from .

  • Grafting Mechanism: R. A. Coleman. (1968). Polymerizable benzophenone UV absorber-condensation polymers. U.S. Patent 3,391,110.[2] .

  • Benzophenone Photo-Chemistry: Horie, K., et al. (1985). Photo-induced Graft Reaction of Benzophenone Derivatives with Poly(methyl methacrylate). Polymer Journal, 17, 517-526.[3] .

  • Amine Synergists: Castell, P., et al. (2015). Photo-grafting of Benzophenone Derivatives on Polypropylene. ResearchGate. .

  • Type II Photoinitiators: Xiao, P., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability. Materials Chemistry Frontiers. .

Sources

Application Note: High-Yield N-Acylation of Piperidine Precursors with 3-Methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The N-acylation of piperidine derivatives is a fundamental transformation in medicinal chemistry, frequently utilized to synthesize tertiary amides—a ubiquitous pharmacophore found in CNS therapeutics, kinase inhibitors, and σ1 receptor ligands[1]. The coupling of 3-methylbenzoyl chloride (m-toluoyl chloride) with secondary piperidine amines requires precise control over reaction conditions to maximize yield while suppressing competitive side reactions, such as the hydrolysis of the electrophile.

This application note provides researchers with field-proven, self-validating protocols for this specific coupling reaction. It details both anhydrous and biphasic (Schotten-Baumann) methodologies, offering a logical framework for condition selection based on substrate properties.

Mechanistic Rationale & Experimental Design

The reaction proceeds via a nucleophilic acyl substitution pathway. The secondary amine of the piperidine attacks the highly electrophilic carbonyl carbon of 3-methylbenzoyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, generating the desired tertiary amide and one equivalent of hydrogen chloride (HCl)[2].

The Causality of Base Selection: If the generated HCl is not efficiently scavenged, it will rapidly protonate the unreacted piperidine precursor. A protonated amine is non-nucleophilic, which would prematurely stall the reaction and cap the theoretical yield at 50%. Therefore, an exogenous base is mandatory[3]. The choice of base dictates the solvent system and the overall protocol:

  • Anhydrous Conditions: Utilizes organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in aprotic solvents (e.g., Dichloromethane). This is ideal for moisture-sensitive piperidines or when maximum solubility in organic media is required.

  • Schotten-Baumann Conditions: Utilizes inorganic bases (e.g., NaOH, K₂CO₃) in a biphasic aqueous/organic system[]. The biphasic nature partitions the amine into the organic layer while neutralizing HCl in the aqueous layer, effectively protecting the acyl chloride from rapid hydrolysis while driving the reaction forward[2].

Reaction Workflow & Decision Matrix

G Start Piperidine Precursor + 3-Methylbenzoyl Chloride Split Substrate Moisture Sensitivity? Start->Split Anhydrous Anhydrous Protocol (Solvent: Dry DCM/THF) Split->Anhydrous High (or high solubility needed) Biphasic Schotten-Baumann Protocol (Solvent: DCM/Water) Split->Biphasic Low (Robust substrates) Base1 Add Organic Base (TEA or DIPEA, 2.0 eq) at 0 °C Anhydrous->Base1 Base2 Add Inorganic Base (aq. NaOH or K2CO3, 2.0 eq) at 0 °C Biphasic->Base2 React1 Stir 0 °C → RT (2-4 hours) Base1->React1 React2 Vigorous Stirring 0 °C → RT (1-3 hours) Base2->React2 Workup1 Aqueous Quench & Organic Extraction React1->Workup1 Workup2 Phase Separation & Organic Wash React2->Workup2 Product 3-Methylbenzoyl Piperidine Amide Product Workup1->Product Workup2->Product

Workflow decision matrix for selecting the optimal N-acylation protocol based on substrate properties.

Quantitative Data & Condition Selection

The following table summarizes the expected parameters and historical performance metrics for coupling meta-substituted benzoyl chlorides with piperidine derivatives[1][].

ParameterProtocol A: AnhydrousProtocol B: Schotten-Baumann
Primary Solvent Dichloromethane (DCM) or THFDCM / H₂O (1:1 v/v)
Base DIPEA or TEA (2.0 equiv)1M NaOH or K₂CO₃ (2.0 equiv)
Electrophile 3-Methylbenzoyl chloride (1.1 - 1.2 eq)3-Methylbenzoyl chloride (1.2 - 1.5 eq)
Temperature Profile 0 °C → 25 °C0 °C → 25 °C
Reaction Time 2 to 4 hours1 to 3 hours
Expected Yield 75% – 95%70% – 90%
Key Advantage Prevents acyl chloride hydrolysisCost-effective, easy purification

Step-by-Step Experimental Protocols

Protocol A: Anhydrous N-Acylation (Organic Base)

Use this protocol when the piperidine precursor contains water-sensitive functional groups or exhibits poor solubility in biphasic mixtures.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). Dissolve the piperidine precursor (1.0 equiv, e.g., 10 mmol) in anhydrous DCM to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.0 equiv, 20 mmol) via syringe.

    • Causality: DIPEA is preferred over TEA if the substrate contains secondary alkyl halides, as its steric bulk prevents competitive nucleophilic attack (quaternization). 2.0 equivalents ensure complete neutralization of the HCl byproduct.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: The addition of an acyl chloride to an amine is highly exothermic. Cooling prevents localized boiling of the solvent and suppresses the formation of dark, tarry degradation byproducts.

  • Acylating Agent Addition: Dissolve 3-methylbenzoyl chloride (1.1 equiv, 11 mmol) in a minimal volume of anhydrous DCM (approx. 5 mL). Add this solution dropwise over 15–30 minutes to the stirred amine solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% EtOAc/Hexanes). Stain with Ninhydrin; the disappearance of the characteristic pink/purple spot indicates complete consumption of the secondary amine.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel and extract with DCM (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove trace unreacted amine and DIPEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Biphasic Schotten-Baumann Acylation

Use this protocol for robust piperidine precursors. It is highly scalable and simplifies the removal of salts[2][3].

  • Preparation: In a round-bottom flask, dissolve the piperidine precursor (1.0 equiv, 10 mmol) in DCM (25 mL). Add 1M aqueous NaOH (20 mL, 2.0 equiv).

  • Thermal Control & Agitation: Cool the biphasic mixture to 0 °C using an ice-water bath. Initiate vigorous magnetic stirring (e.g., >800 rpm).

    • Causality: High shear stirring is critical. It maximizes the interfacial surface area between the organic and aqueous phases, facilitating rapid mass transfer of the amine and HCl, which protects the acyl chloride from hydrolyzing in the aqueous phase[].

  • Addition: Add 3-methylbenzoyl chloride (1.2 equiv, 12 mmol) dropwise over 15 minutes directly into the vortex of the stirring mixture.

  • Progression: Allow the mixture to warm to room temperature and stir for 1–3 hours.

    • Self-Validation Check: Temporarily halt stirring to allow the phases to separate. Test the pH of the upper aqueous layer using pH paper. It must remain > 8. If the pH has dropped below 7, the reaction will stall due to amine protonation. If this occurs, add additional 1M NaOH until the pH is restored to ~10, and resume stirring.

  • Workup: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with DCM (15 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to afford the product.

Troubleshooting & Optimization

  • Incomplete Conversion (Persistent Amine on TLC):

    • Cause: The 3-methylbenzoyl chloride may have partially hydrolyzed into 3-methylbenzoic acid prior to use due to poor storage.

    • Solution: Verify the integrity of the acyl chloride via NMR or by reacting a small aliquot with methanol to check for methyl ester formation[]. If degraded, synthesize the acyl chloride fresh from 3-methylbenzoic acid using thionyl chloride or oxalyl chloride[3].

  • Formation of Diacylated Byproducts:

    • Cause: While secondary amines (piperidines) cannot undergo true diacylation to form imides under these mild conditions, substrates with unprotected primary amines or hydroxyl groups will undergo competitive acylation.

    • Solution: Ensure all orthogonal reactive sites on the piperidine precursor are appropriately protected (e.g., with Boc or TBDMS groups) prior to the introduction of the benzoyl chloride.

References

Sources

Application Note: Screening 3-Methyl-3'-piperidinomethyl benzophenone for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the technical framework for evaluating the anti-inflammatory potential of 3-Methyl-3'-piperidinomethyl benzophenone (MPBP). As a Mannich base derivative of the benzophenone scaffold, MPBP combines the lipophilic diaryl ketone core with a basic piperidine moiety. This structural hybridization suggests high potential for inhibiting the cyclooxygenase (COX) pathway and stabilizing lysosomal membranes. This guide provides a validated screening workflow, moving from in silico molecular docking to in vitro enzymatic assays, and culminating in the in vivo carrageenan-induced paw edema model.

Compound Profile & Rationale

Molecule: this compound Chemical Class: Mannich Base / Benzophenone Derivative Molecular Logic: [1][2]

  • Benzophenone Core: A privileged scaffold in medicinal chemistry, known for binding to the hydrophobic channel of COX enzymes [1].

  • Piperidine Ring: Introduces basicity, improving solubility and bioavailability while potentially interacting with acidic residues (e.g., Glu524) in the COX-2 active site [2].

  • Mannich Linker: The methylene bridge (

    
    ) provides rotational freedom, allowing the molecule to adopt an optimal conformation for receptor binding.
    
Synthesis Context

MPBP is typically synthesized via a Mannich reaction involving 3-methylbenzophenone, formaldehyde, and piperidine under acidic reflux. Purity must be confirmed via


-NMR and Mass Spectrometry prior to screening.

Screening Workflow Strategy

The screening process is designed to filter false positives and establish a mechanism of action early in the pipeline.

ScreeningWorkflow Start Compound: MPBP InSilico Phase 1: In Silico Docking Target: COX-2 (PDB: 3LN1) Start->InSilico InVitro Phase 2: In Vitro Screening InSilico->InVitro Binding Energy < -7.0 kcal/mol Enzymatic COX-1/COX-2 Inhibition (Fluorometric) InVitro->Enzymatic Cellular HRBC Membrane Stabilization (Lysis Protection) InVitro->Cellular Decision Selectivity Index > 5? Enzymatic->Decision Cellular->Decision Decision->Start No (Refine Structure) InVivo Phase 3: In Vivo Validation Carrageenan-Induced Paw Edema Decision->InVivo Yes

Figure 1: Hierarchical screening workflow ensuring resource efficiency by validating mechanism before animal testing.

Phase 1: In Silico Molecular Docking

Before wet-lab testing, validate the binding affinity of MPBP against the COX-2 isozyme to predict efficacy and selectivity.

Protocol
  • Protein Preparation: Retrieve the crystal structure of COX-2 (e.g., PDB ID: 3LN1 or 1CX2 ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands (e.g., celecoxib).

  • Ligand Preparation: Minimize the energy of MPBP using the MMFF94 force field.

  • Docking: Use AutoDock Vina or Glide. Define the grid box centered on the active site (Arg120, Tyr355).

  • Success Criteria: A binding affinity score (ΔG) lower than -7.5 kcal/mol indicates strong potential. Look for H-bonding between the piperidine nitrogen and the catalytic triad.

Phase 2: In Vitro Assays

Two complementary assays are required: one for enzymatic specificity (COX-2) and one for cellular membrane stability (non-specific anti-inflammatory mechanism).

Assay A: Fluorometric COX-1/COX-2 Inhibition

Objective: Determine the IC


 and Selectivity Index (SI = IC

COX-1 / IC

COX-2).

Materials:

  • Recombinant human COX-2 and COX-1 enzymes.

  • Arachidonic acid (substrate).[3][4][5]

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.

  • Reference standard: Celecoxib (selective) and Indomethacin (non-selective).

Protocol:

  • Preparation: Dissolve MPBP in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: In a 96-well black plate, mix 10 µL of enzyme, 10 µL of MPBP, and 70 µL of assay buffer. Incubate at 25°C for 10 mins.

  • Reaction: Add 10 µL of Arachidonic acid/ADHP mixture.

  • Measurement: Monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 15 minutes.

  • Calculation:

    
    
    
Assay B: HRBC Membrane Stabilization

Objective: Assess the compound's ability to prevent lysis of lysosomal membranes (analogous to erythrocyte membranes), inhibiting the release of inflammatory mediators [3].

Protocol:

  • Blood Collection: Collect fresh human blood (heparinized) and wash 3x with isosmtic saline. Resuspend to 10% v/v suspension.

  • Treatment: Mix 1 mL of HRBC suspension with 1 mL of MPBP (various concentrations) in hypotonic saline (0.36% NaCl).

  • Stress Induction: Incubate at 37°C for 30 mins, then centrifuge at 3000 rpm.

  • Quantification: Measure absorbance of the supernatant (hemoglobin release) at 560 nm.

Data Template:

Compound Conc. (µg/mL) Absorbance (560nm) % Stabilization
Control - 0.850 0%
MPBP 100 0.320 62.3%
MPBP 200 0.210 75.2%

| Diclofenac | 100 | 0.190 | 77.6% |

Phase 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

This model mimics acute inflammation, involving the release of histamine, bradykinin, and prostaglandins.

Ethical Compliance: Protocol must be approved by the Institutional Animal Care and Use Committee (IACUC).

Animals: Male Wistar rats (180–220 g). Group Size: n=6 per group.

Experimental Design
  • Vehicle Control: 1% CMC (Carboxymethyl cellulose).

  • Positive Control: Indomethacin (10 mg/kg, p.o.).[6]

  • Test Group 1: MPBP (20 mg/kg, p.o.).

  • Test Group 2: MPBP (50 mg/kg, p.o.).

Step-by-Step Protocol
  • Basal Measurement (

    
    ):  Measure the initial right hind paw volume using a digital plethysmometer.
    
  • Dosing: Administer vehicle, standard, or MPBP via oral gavage.

  • Induction (T=0): Wait 1 hour (drug absorption). Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Monitoring: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
    • 0-2 hrs: Histamine/Serotonin phase.[7]

    • 3-5 hrs: Prostaglandin/COX-2 phase (Critical for MPBP evaluation).

Mechanism Visualization

The following diagram illustrates the specific pathway MPBP is hypothesized to interrupt during the in vivo assay.

InflammatoryPathway Stimulus Carrageenan Injection PLA2 Phospholipase A2 Stimulus->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Catalysis Edema Edema & Pain PGs->Edema Mediates MPBP MPBP (Inhibitor) MPBP->COX2 Blocks

Figure 2: Mechanism of Action. MPBP targets the COX-2 enzyme, preventing the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins.

Data Analysis & Reporting

Calculation of Edema Inhibition

Calculate the percentage inhibition for each time point using the formula:


[8]
Interpretation Guide
  • High Inhibition at 1 hr: Suggests activity against histamine/serotonin (less likely for benzophenones).

  • High Inhibition at 3-5 hrs: Confirms activity against COX-2/Prostaglandin synthesis. This is the target profile for MPBP.

  • Statistical Analysis: Use One-way ANOVA followed by Dunnett’s post-hoc test. Significance set at

    
    .[9]
    

References

  • Benzophenone Scaffold in Medicinal Chemistry

    • Source: Wu, X., et al. (2020). "Benzophenone: a ubiquitous scaffold in medicinal chemistry."[10] RSC Advances.

    • URL:[Link]

  • COX-2 Inhibition Protocols

    • Source: Sigma-Aldrich.[5] "COX-2 Inhibitor Screening Kit (Fluorometric) Protocol."

  • HRBC Membrane Stabilization Method

    • Source: Anosike, C. A., et al. (2012). "Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg." Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences.
    • URL:[Link]

  • Carrageenan-Induced Paw Edema Model

    • Source: BenchChem.[7] "Application Note: Carrageenan-Induced Paw Edema Protocol."

  • Mannich Bases Anti-inflammatory Activity

    • Source: Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[11] European Journal of Medicinal Chemistry.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-3'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals tackling the purification of 3-Methyl-3'-piperidinomethyl benzophenone using column chromatography. The unique chemical nature of this molecule—possessing both a moderately polar benzophenone core and a basic piperidinomethyl group—presents specific challenges that require a carefully optimized approach. This document offers in-depth, field-proven insights, moving beyond simple instructions to explain the fundamental principles behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound on a silica gel column?

The principal difficulty arises from the basic piperidine nitrogen. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1][2] These acidic sites can protonate the basic amine, leading to strong ionic interactions. This results in significant peak tailing, streaking, and in some cases, irreversible adsorption of the compound to the stationary phase, causing poor separation and low recovery.[1]

Q2: Why is Thin-Layer Chromatography (TLC) essential before attempting column chromatography?

TLC is a critical preliminary step that serves as a small-scale pilot for your large-scale separation. It allows you to rapidly screen and optimize the solvent system (mobile phase) that will provide the best separation between your target compound and any impurities.[3] An ideal solvent system will yield a target compound Rf value between 0.2 and 0.4, ensuring it moves off the baseline but has sufficient interaction with the silica for effective separation from other components.

Q3: How does adding a basic modifier like triethylamine (TEA) improve the purification?

Adding a small percentage (typically 0.5-2%) of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to the mobile phase is the most effective strategy to counteract the issues caused by the basic amine.[1][4] The TEA acts as a competitive base, neutralizing the acidic silanol sites on the silica surface.[1] This deactivation minimizes the strong ionic interaction with the piperidine nitrogen, allowing the compound to elute symmetrically and resulting in sharp, well-defined peaks.

Q4: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase (RP) chromatography is a viable alternative, particularly for high-purity final polishing or for analyzing fraction purity via HPLC.[5][6] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). To ensure good peak shape for the basic amine, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase to protonate the piperidine nitrogen consistently.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography process.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing or Streaking 1. Amine-Silanol Interaction: The basic piperidine is interacting too strongly with the acidic silica gel.[1] 2. Column Overload: Too much sample has been loaded for the column size.1. Add a Basic Modifier: Ensure your mobile phase contains 0.5-2% triethylamine (TEA) or a similar base to neutralize the silica surface.[1] 2. Reduce Sample Load: The total mass of crude material should typically be 1-5% of the mass of the silica gel.
Compound Does Not Elute from the Column 1. Mobile Phase Polarity is Too Low: The eluent is not strong enough to displace the compound from the silica. 2. Irreversible Adsorption: The compound has bound too strongly to the silica, often due to the lack of a basic modifier.1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[2][8] 2. Confirm Base Presence: Double-check that TEA or another base was added to your mobile phase during both column packing and elution.
All Compounds Elute Together at the Solvent Front Mobile Phase Polarity is Too High: The eluent is too strong, causing all components to be carried with the solvent front without interacting with the stationary phase.[2]Decrease Solvent Polarity: Start with a much higher percentage of the non-polar solvent (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity. Always validate with TLC first.[3]
Poor Separation Between Product and Impurities 1. Inadequate Solvent System: The chosen mobile phase does not have the right selectivity for the components. 2. Improper Column Packing: Channels or cracks in the silica bed lead to a non-uniform flow path. 3. Gradient is Too Steep: The polarity of the eluent is increased too quickly.1. Re-optimize on TLC: Test different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that maximizes the ΔRf between your product and impurities.[4][8] 2. Repack the Column: Ensure a uniform, well-settled silica bed. 3. Use a Shallower Gradient: Increase the percentage of the polar solvent more slowly over a larger volume of eluent.
Low Product Recovery 1. Irreversible Adsorption: As described above, this is a major risk for amines on silica. 2. Product Decomposition: The compound may be unstable on the acidic silica surface over long periods.1. Always Use a Basic Modifier: This is the most critical step to prevent irreversible binding.[1] 2. Work Efficiently: Do not let the compound sit on the column for an unnecessarily long time. 3. Consider Alumina: If silica fails, neutral or basic alumina can be a suitable alternative stationary phase for basic compounds.[2]

Visualized Workflow for Purification

The following diagram outlines the logical flow of the purification process, from initial analysis to the final isolated product.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. Analytical TLC Solvent Select Solvent System (e.g., Hexane:EtOAc + 1% TEA) Target Rf = 0.2-0.4 TLC->Solvent Pack 2. Pack & Equilibrate Column (with starting eluent + TEA) Solvent->Pack Load 3. Load Crude Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Gradient (Gradually increase polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or HPLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evaporate 8. Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol provides a robust starting point. The exact solvent ratios should be optimized based on your TLC analysis.

Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare TLC Chambers: Line two small beakers with filter paper and add two different solvent systems for screening.

    • System A (Less Polar): 80:20 Hexane:Ethyl Acetate + 1% Triethylamine.

    • System B (More Polar): 60:40 Hexane:Ethyl Acetate + 1% Triethylamine.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chambers and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The benzophenone core is a strong UV chromophore.[9]

  • Analyze: Calculate the Rf value for your target compound in each system. Adjust the solvent ratio until the Rf is in the optimal range of 0.2-0.4. This will be your starting elution solvent .

Part 2: Column Chromatography Procedure

  • Column Preparation:

    • Select an appropriate size glass column. For 1 gram of crude material, a column packed with 50-100 grams of silica gel is a good starting point.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or gravity to pack it into a uniform bed. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top to protect the silica bed.

  • Equilibration:

    • Drain the solvent until it is level with the sand.

    • Pass 2-3 column volumes of your starting mobile phase through the column to ensure it is fully equilibrated with the basic modifier.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (e.g., 2-3 grams) to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting with your starting non-polar solvent system (determined by TLC).

    • Collect fractions continuously (e.g., 10-20 mL per tube).

    • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A stepwise gradient is often effective.

| Example Stepwise Gradient Profile | | :--- | :--- | | Column Volumes (CVs) | Mobile Phase Composition (Hexane:EtOAc + 1% TEA) | | 0 - 2 CVs | 95 : 5 | | 2 - 4 CVs | 90 : 10 | | 4 - 6 CVs | 85 : 15 | | 6 - 8 CVs | 80 : 20 | | 8 - 10 CVs | 70 : 30 |

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the fractions that show a single, pure spot corresponding to the target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Various Authors. (2015). How can I select the solvent system for column chromatography?
  • University of Victoria, Department of Chemistry. (n.d.).
  • University of York, Department of Chemistry. (n.d.). Determining a solvent system.
  • Chrom Tech, Inc. (2024).
  • SIELC Technologies. (2018). Separation of Benzophenone on Newcrom R1 HPLC column.
  • Veeprho. (n.d.).
  • van der Merwe, P. J., et al. (1980). High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies. PubMed.
  • BenchChem Application Support. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.

Sources

Solving solubility issues of benzophenone derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzophenone Derivative Solubility

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility & Stability of Benzophenone Derivatives in Aqueous Buffers

Welcome to the Technical Support Center

You are likely here because your benzophenone derivative—essential for your photoaffinity labeling or kinase inhibition assay—has precipitated upon dilution, adhered to your plasticware, or yielded inconsistent IC50 data.

Benzophenone derivatives are notoriously difficult to handle in aqueous media due to their high lipophilicity (LogP typically > 3.0) and aromatic planarity, which drives π-π stacking aggregation. This guide moves beyond basic "add more DMSO" advice, which often kills enzymatic activity, and instead provides formulation strategies used in high-stakes drug discovery environments.

Module 1: The "Crash-Out" Phenomenon

Issue: I prepared a 10 mM stock in DMSO. When I dilute it to 100 µM in PBS, the solution turns cloudy or the compound precipitates over time.

Root Cause: This is "solvent shock." When a hydrophobic solute in a non-polar solvent (DMSO,


) is introduced rapidly into a high-polarity, high-ionic-strength buffer (PBS, 

), the dielectric constant shifts too fast. The benzophenone molecules aggregate faster than they can disperse, forming nucleation sites for precipitation.

The Fix: The Intermediate Dilution Method Do not jump directly from 100% DMSO to 1% DMSO. Use a "stepping stone" approach to manage the entropy change.

Protocol 1: Step-Wise Dilution Workflow
  • Prepare Stock: 10 mM Benzophenone derivative in anhydrous DMSO.

  • Prepare Intermediate Solvent: 50% DMSO / 50% Water (vol/vol).

    • Why: This creates a "solubility bridge" with a dielectric constant midway between pure DMSO and water.

  • Intermediate Dilution (10x Conc): Dilute your Stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM Compound in 55% DMSO. (Solution should remain clear).

  • Final Dilution: Dilute the Intermediate 1:10 into your pre-warmed (37°C) Assay Buffer.

    • Result: 100 µM Compound in ~5.5% DMSO.

    • Note: If your assay requires <1% DMSO, you must use the Cyclodextrin Strategy (See Module 2).

DilutionStrategy cluster_0 Standard (Risky) cluster_1 Step-Wise (Recommended) Start_Bad 100% DMSO Stock End_Bad Aqueous Buffer (Precipitation) Start_Bad->End_Bad Direct 1:100 Dilution Start_Good 100% DMSO Stock Inter_Solv Intermediate: 50% DMSO/H2O Start_Good->Inter_Solv 1:10 Dilution Final_Buff Final Assay Buffer (Soluble) Inter_Solv->Final_Buff 1:10 Dilution (Slow Addition)

Caption: Comparison of high-risk direct dilution vs. the recommended step-wise intermediate dilution method to prevent nucleation.

Module 2: Advanced Formulation (Cyclodextrins)

Issue: My enzyme/cell line cannot tolerate >0.5% DMSO, but my benzophenone precipitates at that level.

Root Cause: You have hit the solubility limit of the free compound. You need a carrier.

The Fix: Host-Guest Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Unlike surfactants (Tween/Triton) which can denature proteins or lyse cells, HP-β-CD forms a toroidal "bucket" around the hydrophobic benzophenone moiety, shielding it from the aqueous buffer while keeping it available for binding events.

Protocol 2: HP-β-CD Complexation
ParameterSpecification
Cyclodextrin Type Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Substitution Degree of Substitution ~0.6 (Standard Pharma Grade)
Target Ratio 1:2 to 1:5 (Drug : CD molar ratio)

Procedure:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Solubilize Compound: Dissolve your benzophenone derivative in a minimal volume of acetone or methanol (volatile solvents).

  • Complexation: Add the dissolved compound dropwise to the HP-β-CD solution while stirring rapidly.

  • Evaporation: Stir the open vial in a fume hood (or use a centrifugal evaporator) to remove the volatile organic solvent (acetone/methanol).

  • Result: You are left with a clear aqueous solution of the Benzophenone:CD complex. This can now be diluted into assay media with 0% DMSO .

Module 3: The "Disappearing Compound" (Adsorption)

Issue: My solution is clear, but my LC-MS shows I only have 20% of the expected concentration.

Root Cause: Benzophenones are "plastic lovers." They rapidly adsorb to the hydrophobic surfaces of standard polypropylene (PP) tubes, pipette tips, and polystyrene (PS) reservoirs.

The Fix: Material Selection & Passivation

  • Glass is King: Always prepare stocks in borosilicate glass vials.

  • Low-Bind Plastics: Use "Low Retention" or "Siliconized" microfuge tubes.

  • Passivation (The BSA Trick): If you must use plastic reservoirs, pre-rinse them with a buffer containing 0.1% BSA (Bovine Serum Albumin). The albumin coats the plastic sites, preventing the benzophenone from sticking.

Troubleshooting Decision Tree:

Troubleshooting Problem Low Solubility / Inconsistent Data Check_Visual Is there visible precipitate? Problem->Check_Visual Precip_Yes YES Check_Visual->Precip_Yes Precip_No NO Check_Visual->Precip_No Check_DMSO Is DMSO > 1%? Precip_Yes->Check_DMSO Check_Plastic Are you using standard PP/PS plastic? Precip_No->Check_Plastic Soln_Step Use Step-Wise Dilution (Module 1) Check_DMSO->Soln_Step Yes Soln_CD Use HP-β-Cyclodextrin (Module 2) Check_DMSO->Soln_CD No (Assay sensitive) Soln_Glass Switch to Glass/Low-Bind Add 0.01% BSA Check_Plastic->Soln_Glass Yes (Adsorption)

Caption: Decision matrix for identifying whether the issue is kinetic precipitation or surface adsorption.

Module 4: Photochemistry & Stability

FAQ: How do I handle these during setup? Benzophenones are photo-activatable. While they require UV (350-360 nm) for activation, ambient fluorescent lab lighting contains enough UV flux to cause slow "background photolysis," leading to degradation products that may precipitate or act as inhibitors.

  • Amber Everything: Use amber tubes. If not available, wrap tubes in aluminum foil.

  • pH Sensitivity: If your derivative contains a carboxylic acid (e.g., Benzophenone-4-carboxylic acid), ensure your buffer pH is at least 1 unit above the pKa (typically pKa ~4-5) to ensure ionization. The ionized form (

    
    ) is vastly more soluble than the protonated form.
    

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 10: Photoaffinity Labeling Reagents. Academic Press.

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry.

  • PubChem. (n.d.). Benzophenone Compound Summary. National Library of Medicine.

  • Waites, W. M., et al. (2010). Adsorption of hydrophobic compounds to plastic labware. Journal of Biomolecular Screening.

Technical Support Center: Preventing Photo-Degradation of 3-Methyl-3'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Stabilization, Handling, and Troubleshooting Guide

Executive Summary

3-Methyl-3'-piperidinomethyl benzophenone is a hybrid functional molecule combining a chromophore (benzophenone) and a synergist (piperidine amine). In photopolymerization, it functions as a Norrish Type II photoinitiator .[1]

The core instability issue arises because the molecule contains both the trigger (UV-absorbing ketone) and the fuel (H-donating amine) within the same chemical system. This makes it "auto-catalytic" in the presence of light and oxygen. This guide provides the protocols to interrupt this cycle during storage and handling.

Module 1: The Mechanism of Degradation

Understanding the "Why" to master the "How".

The degradation of this compound is not random; it follows a specific photochemical pathway known as the Norrish Type II Reaction .[2]

The Photochemical Cycle (Visualization)

The following diagram illustrates the pathway from stable molecule to degraded radical species. To prevent degradation, we must block the "Excitation" or "H-Abstraction" steps.

Photodegradation Ground Ground State (Stable) Excited Excited Triplet State (Highly Reactive) Ground->Excited UV Absorption (300-360nm) Excited->Ground Phosphorescence (Energy Release) Radical Ketyl & Amino Radicals (Degradation Products) Excited->Radical H-Abstraction (from Piperidine) Oxidation Oxidative Species (Yellowing/Impurities) Radical->Oxidation + O2 (Oxygen)

Figure 1: The Norrish Type II pathway.[3] The piperidine moiety donates a hydrogen to the excited benzophenone, causing irreversible degradation.

Module 2: Storage & Handling Protocols

Light Exclusion (The Primary Barrier)

Standard: Amber glassware is insufficient for long-term storage of high-purity aliquots.

  • Protocol: Use amber borosilicate vials wrapped in aluminum foil.

  • Reasoning: Benzophenone derivatives have a weak absorption tail that can extend into the visible blue spectrum (400nm). Standard amber glass cuts off at ~450nm but may leak intensity. Foil provides 100% opacity.

Oxygen Scavenging (The Secondary Barrier)

Standard: Store under inert atmosphere.

  • Protocol: Purge headspace with Argon (heavier than air) rather than Nitrogen.

  • Reasoning: The piperidine amine is susceptible to N-oxidation. Oxygen reacts with the radical intermediates to form peroxides, which leads to the characteristic "yellowing" of the sample [1].

pH Stabilization (The "Pro" Tip)

Insight: The photochemical reactivity of the piperidine group depends on the lone pair of electrons on the nitrogen atom.

  • Protocol: If the application allows, store the compound as a hydrochloride salt (protonated form).

  • Reasoning: Protonating the amine (pH < 7) locks the lone pair, preventing the Charge Transfer Complex (CTC) formation required for H-abstraction. The molecule becomes photo-inert. You can neutralize it back to the free base immediately before the experiment [2].

Module 3: Troubleshooting & FAQs

Section A: Visual & Physical Changes

Q: My clear solution has turned pale yellow. Is it still usable?

  • Diagnosis: This indicates the formation of benzpinacol derivatives or N-oxide impurities.

  • Technical Fix:

    • Perform a TLC (Thin Layer Chromatography). Degraded benzophenones often show a lower Rf spot (more polar diols).

    • If the yellowing is slight (<5% intensity change), it may act as an inner filter but might still work. If precise quantitation is needed, discard.

    • Prevention: This is caused by oxygen exposure during light handling. Degas solvents before dissolution.

Q: The compound is not dissolving in my standard acrylate monomer mix.

  • Diagnosis: Solubility mismatch or salt formation.

  • Technical Fix:

    • The piperidine moiety is basic. If your monomer mix contains acidic species (e.g., acrylic acid), it may form an insoluble salt.

    • Action: Predissolve the initiator in a small amount of non-acidic polar solvent (e.g., Acetone or DCM) before adding to the formulation.

Section B: Experimental Failures

Q: I am seeing "Dark Polymerization" (curing without light). Why?

  • Diagnosis: Thermal instability or presence of peroxides.

  • Mechanism: The piperidine group can react with peroxides (often found in aged ethers or acrylate monomers) to generate radicals via a redox mechanism, independent of light.

  • Technical Fix:

    • Test your monomer/solvent for peroxides using strips.

    • Store the formulation at 4°C.

    • Add a radical inhibitor (e.g., MEHQ) if the formulation must stand for long periods.

Q: The curing speed is lower than expected compared to unsubstituted Benzophenone.

  • Diagnosis: Intramolecular quenching or "Cage Effect."

  • Explanation: While the tethered amine usually speeds up reaction, if the chain is too flexible, the radical pair might recombine before initiating the polymer chain (back-electron transfer) [3].

  • Technical Fix: Increase the concentration slightly or add a secondary free amine synergist (like MDEA) to boost the H-donor population.

Module 4: Solvent Compatibility Guide

The choice of solvent dictates the stability of the excited state.

Solvent ClassCompatibilityRisk LevelScientific Rationale
Acetonitrile Excellent LowNon-H-donating. Stabilizes the ground state. Ideal for HPLC/UV analysis.
Alcohols (MeOH/EtOH) Moderate MediumAlcohols are H-donors. Under UV, the solvent itself can participate in the radical reaction, altering stoichiometry [4].
Chlorinated (DCM) Good LowGood solubility, low radical transfer. Warning: Acidic impurities in DCM can protonate the amine.
Ethers (THF) Poor High High risk of peroxide formation and H-abstraction from the solvent alpha-carbons.

Module 5: Experimental Workflow (Decision Tree)

Follow this logic flow to prepare your samples with minimal degradation.

Workflow Start Start: Sample Preparation Solvent Select Solvent (See Table Above) Start->Solvent Degas Degas Solvent (N2 Sparge 10 min) Solvent->Degas Remove O2 Weigh Weigh under Red/Yellow Safe Light Degas->Weigh Dissolve Dissolve & Seal (Argon Headspace) Weigh->Dissolve Store Store -20°C (Amber + Foil) Dissolve->Store

Figure 2: Step-by-step preparation workflow to minimize photo-oxidative stress.

References

  • Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Chapter 4: Amines and Synergists). Link

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Link

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Crystallization of Piperidinomethyl Benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is dedicated to troubleshooting the isolation and purification of piperidinomethyl benzophenone derivatives (such as tolperisone and related muscle relaxant APIs). Due to their specific physicochemical properties—including a basic piperidine ring, moderate melting points, and high conformational flexibility—these compounds present unique crystallization challenges.

This guide synthesizes thermodynamic principles, kinetic control strategies, and industrially validated protocols to help you achieve high-purity crystalline APIs.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my piperidinomethyl benzophenone API "oil out" instead of crystallizing, and how do I fix it?

The Causality: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," occurs when a cooling supersaturated solution crosses the binodal curve before overcoming the nucleation barrier[1]. Piperidinomethyl benzophenones are highly prone to this because of their high solubility in organic solvents and relatively low lattice energies. When the solution cools, it separates into a solute-rich oil phase and a solvent-rich continuous phase. This traps impurities, prevents controlled nucleation, and leads to amorphous agglomerates rather than pure crystals[2].

The Solution: You must alter the thermodynamic trajectory of your process to bypass the LLPS region on the ternary phase diagram.

  • Adjust the Solvent System: Increase the ratio of the solvent to the antisolvent to shift the operating point[1].

  • Kinetic Seeding: Introduce seed crystals (0.1–1% w/w) just above the cloud point. This induces primary nucleation and consumes supersaturation before the oil phase can separate[3].

Q2: What is the optimal solvent system for recrystallizing the hydrochloride (HCl) salts of these compounds?

The Causality: The salification state drastically alters dissolution thermodynamics. While a piperidinomethyl benzophenone free base might dissolve readily in pure acetone, its HCl salt exhibits poor solubility. For instance, 1g of the HCl salt requires over 45 mL of pure acetone to dissolve, even at 60°C, making it an unviable single-solvent system[4].

The Solution: Industrially validated systems utilize binary or ternary mixtures to balance solubility, yield, and crystal habit. A standard approach uses a lower ketone combined with a lower alcohol, such as 2-butanone (methyl ethyl ketone, MEK) and isopropanol[5]. For advanced polymorphic control (e.g., yielding high-purity needle crystals), a ternary system of a ketone, an ester, and an alcohol (e.g., Acetone : Ethyl Acetate : Ethanol in a 20-60 : 10-20 : 1-10 volume ratio) is highly effective[4].

Q3: How do I prevent the formation of elimination impurities during hot recrystallization?

The Causality: Piperidinomethyl benzophenones are susceptible to thermal degradation via the elimination of the piperidine moiety. Prolonged heating during dissolution can generate toxic enone impurities, such as 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO), which must be strictly controlled below ppm limits in final drug products[5].

The Solution: The degradation mechanism is driven by the free amine. By conducting the recrystallization in an acidified solvent (e.g., adding a catalytic amount of hydrochloric acid to the alcohol co-solvent), the amine remains fully protonated. This self-validating step chemically locks the molecule, preventing the elimination reaction during the high-temperature dissolution phase[5].

Part 2: Quantitative Data & Solvent Optimization

The following table summarizes the performance of various solvent systems for the recrystallization of piperidinomethyl benzophenone hydrochlorides, illustrating the critical need for co-solvent optimization.

Solvent SystemVolume RatioDissolution Temp (°C)Crystallization BehaviorResult / Purity Profile
Acetone (Pure) 10060°CIncomplete dissolutionPoor yield; excessive solvent volume required[4].
MEK / Isopropanol 70:3055–60°CStandard nucleationGood yield; standard industrial purity[5].
Acetone / EtOAc / EtOH 40:15:555°CUnstirred coolingExcellent yield; high-purity needle crystals[4].

Part 3: Experimental Workflows & Methodologies

Protocol 1: Acid-Stabilized Recrystallization (Binary System)

This protocol utilizes a self-validating acidification step to prevent thermal degradation during the purification of the API.

  • Preparation: Charge the reactor with 1.0 kg of crude piperidinomethyl benzophenone HCl.

  • Solvent Addition: Add a mixed solvent system comprising 3.0 L of 2-butanone (MEK) and 1.0 L of isopropanol[5].

  • Acidification (Critical Step): Add 0.1 M HCl in isopropanol dropwise until the apparent pH of the slurry is < 4.0. Causality: This ensures the piperidine nitrogen remains protonated, preventing the elimination of 4-MMPPO[5].

  • Dissolution: Heat the mixture to reflux (approx. 55–60°C) under gentle agitation until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm filter to remove insoluble mechanical impurities.

  • Crystallization: Cool the filtrate linearly to 5°C over 4 hours.

  • Isolation: Filter the resulting crystals, wash with 0.5 L of cold isopropanol, and dry under vacuum at 40°C until constant weight is reached.

Protocol 2: Antisolvent Crystallization with Seeding (Bypassing LLPS)

This protocol is designed to rescue batches prone to oiling out by utilizing kinetic seeding.

  • Dissolution: Dissolve the crude API in the minimum required volume of the primary solvent (e.g., ethanol) at 50°C.

  • Antisolvent Addition (Phase 1): Slowly add the antisolvent (e.g., ethyl acetate or water, depending on the specific derivative) until the solution reaches the metastable zone limit (just before the cloud point).

  • Seeding: Introduce 0.5% w/w of pure API seed crystals. Hold the temperature and agitation steady for 30 minutes to allow the seed bed to mature and consume initial supersaturation[3].

  • Antisolvent Addition (Phase 2): Resume the addition of the antisolvent at a controlled rate (e.g., 0.1 volumes/minute) to drive the yield without crossing the LLPS binodal boundary[1].

  • Isolation: Cool to 0°C, filter, wash with cold antisolvent, and dry.

Part 4: Process Visualizations

OilingOutWorkflow Start Observe Oiling Out (Liquid-Liquid Phase Separation) CheckT Analyze Ternary Phase Diagram Determine Cloud Point Start->CheckT Thermodynamics Assessment Action1 Adjust Solvent/Antisolvent Ratio (Shift Thermodynamic Trajectory) CheckT->Action1 Shift trajectory Action2 Lower Supersaturation Rate (Slow Cooling) CheckT->Action2 Kinetic control Action3 Introduce Seed Crystals (0.1-1%) (Bypass Primary Nucleation) CheckT->Action3 Induce crystallization Success Pure Crystalline API Isolated Action1->Success Action2->Success Action3->Success

Fig 1: Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (Oiling Out).

Recrystallization Step1 Crude Piperidinomethyl Benzophenone HCl Step2 Dissolve in Ketone/Alcohol Mix (Add HCl to pH < 4) Step1->Step2 Step3 Heat to Reflux (55-60°C) Perform Hot Filtration Step2->Step3 Step4 Controlled Linear Cooling (Avoid Agitation for Needles) Step3->Step4 Step5 Crystal Formation (High-Purity Needles) Step4->Step5 Step6 Filter, Wash & Vacuum Dry Step5->Step6

Fig 2: Standard acid-stabilized recrystallization workflow for piperidinomethyl benzophenones.

References

  • Google Patents (US9662317B2)
  • Recrystallization Guide: Process, Procedure, Solvents Mettler Toledo URL:[Link]

  • Google Patents (CN116253699A)
  • Control of Crystal Size during Oiling Out Crystallization of an API ResearchGate URL:[Link]

  • Experimental investigation and prediction of oiling out during crystallization process ResearchGate URL:[Link]

Sources

Troubleshooting Grignard reactions for 3-substituted benzophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Grignard Reactions for 3-Substituted Benzophenone Synthesis Ticket ID: CHEMSUP-2024-882 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Synthesizing 3-substituted benzophenones presents a unique set of electronic and steric challenges compared to their para counterparts. While the para position benefits from direct resonance conjugation, the meta (3-) position relies heavily on inductive effects, often resulting in sluggish Grignard initiation or unstable intermediates.

This guide moves beyond standard textbook protocols to address the three critical failure points in this specific workflow: Initiation Failure (The "Dead Pot") , Chemoselectivity Loss (Over-addition) , and Hydrolysis Inefficiency .

Module 1: The "Dead Pot" (Initiation Failure)

The Issue

You have added the magnesium turnings and the 3-substituted aryl halide, but the solvent remains clear. No exotherm, no turbidity. Heating to reflux only turns the solution dark without initiating the radical chain mechanism.

Root Cause Analysis

Magnesium is naturally passivated by a microscopic layer of MgO.[1][2] For 3-substituted aryl halides (especially those with electron-withdrawing groups like


 or 

in the meta position), the electron density at the carbon-halogen bond is reduced, raising the activation energy required to breach the MgO layer.
Troubleshooting Protocol
MethodMechanism of ActionWhen to Use
Mechanical Activation Crushing Mg turnings under inert atmosphere exposes fresh

.[3]
First-line defense for standard bromides.
The "Entrainment" Method 1,2-Dibromoethane reacts to form

and ethylene gas (

). The gas evolution physically disrupts the MgO lattice.
Standard for sluggish aryl bromides.
The "Turbo" Method Knochel-Hauser Exchange (iPrMgCl[4]·LiCl).[4][5] Uses halogen-metal exchange instead of oxidative addition.[6]Critical for 3-substituted iodides/bromides with sensitive functional groups (e.g., esters, nitriles).
Advanced Protocol: The Knochel-Hauser Exchange (Turbo Grignard)

Use this if direct insertion fails or if your 3-substituent is sensitive (e.g., -COOMe).

  • Preparation: Dissolve your 3-substituted aryl bromide (1.0 equiv) in anhydrous THF at -20°C (or RT depending on stability).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Mechanism: The Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species that facilitates rapid Halogen-Metal exchange.

  • Validation: Quench a 0.1 mL aliquot with

    
    . If the exchange is complete, GC/MS will show the iodo-derivative, not the starting bromide.
    
Visual Workflow: Initiation Troubleshooting

InitiationLogic Start Reaction Status: No Initiation CheckWater Check Solvents/Glassware (Karl Fischer < 50ppm?) Start->CheckWater Activation Add 5 mol% 1,2-Dibromoethane + Heat Gun CheckWater->Activation Dry Bubbles Ethylene Bubbles Observed? Activation->Bubbles Proceed Proceed with Dropwise Addition Bubbles->Proceed Yes Knochel Switch to Halogen-Metal Exchange (iPrMgCl·LiCl) Bubbles->Knochel No (Substrate Inert)

Figure 1: Decision tree for troubleshooting Grignard initiation failures.

Module 2: Chemoselectivity (Stopping at the Ketone)

The Issue

The reaction proceeds, but upon workup, you isolate the tertiary alcohol (over-addition product) instead of the desired 3-substituted benzophenone.

The Solution: Electrophile Selection

The choice of electrophile dictates the stability of the intermediate. You must avoid Acid Chlorides (


) and Esters (

) unless you are using strict stoichiometry at -78°C, which is unreliable for scale-up.

Recommended Route: The Nitrile or Weinreb Amide

ElectrophileIntermediate SpeciesStabilityVerdict for Benzophenones
Benzoyl Chloride Ketone (forms immediately)Low. The ketone is more reactive than the starting chloride, leading to immediate second attack.Avoid.
Benzonitrile Magnesium Imine Salt (

)
High. Precipitates out or remains stable until acid hydrolysis.Preferred.
Weinreb Amide Stable Chelate (5-membered ring)Very High. The Mg chelates between the carbonyl and methoxy oxygen.Excellent (but more expensive).
Deep Dive: The Nitrile Mechanism

For 3-substituted benzophenones, the Nitrile route is the industry standard due to the robustness of the Imine Salt .

  • Attack: The 3-substituted aryl Grignard attacks the

    
     triple bond.
    
  • Stall: The resulting species is an imine anion (

    
    ).[7] The negative charge on the nitrogen, coupled with steric bulk, prevents a second Grignard molecule from attacking.
    
  • Hydrolysis (The Critical Step): The ketone is not formed until you add acid.

Visual Mechanism: Nitrile Route

NitrileMechanism Grignard 3-Substituted Ar-MgBr ImineSalt Imine Salt Intermediate (Ar-C(=NMgBr)-Ph) STABLE SPECIES Grignard->ImineSalt Nucleophilic Attack Nitrile Benzonitrile (Ph-CN) Nitrile->ImineSalt Workup Acidic Hydrolysis (H3O+ / Heat) ImineSalt->Workup Quench Ketone 3-Substituted Benzophenone Workup->Ketone Hydrolysis

Figure 2: The Nitrile route prevents over-addition by forming a stable imine salt intermediate.

Module 3: Workup & Isolation (The "Emulsion Nightmare")

The Issue

Upon adding acid to hydrolyze the imine salt, the reaction mixture turns into a thick, intractable emulsion. Separation of layers takes hours or fails completely.

The Science

Magnesium salts (


 and magnesium halides) are notorious for stabilizing emulsions. In the nitrile route, you also have to hydrolyze the 

bond, which requires strong acid and heat, exacerbating the precipitation of magnesium salts.
Protocol: The "Split-Hydrolysis" Technique

Step 1: Protonation (Cold)

  • Pour the reaction mixture into ice-cold

    
    .
    
  • Why: This protonates the imine anion to the imine (

    
    ) and kills excess Grignard.
    

Step 2: Hydrolysis (Hot)

  • The imine (

    
    ) is often stable at room temperature. To convert it to the ketone (
    
    
    
    ), you must reflux the acidic aqueous/organic mixture for 1–2 hours.
  • Monitoring: Watch for the disappearance of the imine peak in IR (approx. 1600-1630 cm⁻¹) and the appearance of the carbonyl peak (approx. 1660 cm⁻¹).

Step 3: Breaking the Emulsion

  • If an emulsion forms during extraction, do not add more water.

  • Add Solid NaCl: Saturating the aqueous layer increases ionic strength, forcing organics out ("salting out").

  • Rochelle's Salt (Potassium Sodium Tartrate): If you used a non-acidic quench (e.g., for Weinreb amides), use a 10% w/v solution of Rochelle's salt. The tartrate chelates

    
     ions, making them water-soluble and breaking the emulsion.
    

References & Grounding

  • Mechanism of Nitrile Addition:

    • Reaction of Grignard Reagents with Nitriles.[7][8] (Master Organic Chemistry).

  • Turbo Grignard (Knochel-Hauser) Protocol:

    • Preparation of Polyfunctional Arylmagnesium Reagents. (Organic Syntheses, 2008).

  • Troubleshooting Initiation:

    • Activation of Magnesium for Grignard Reactions.[1][2][3][9][10] (BenchChem Technical Notes).

  • Weinreb Amide Selectivity:

    • Weinreb Ketone Synthesis Mechanism and Scope. (Wikipedia / Primary Literature Aggregation).

Sources

Technical Support Center: Purification of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Piperidine from Product Mixtures


) or Knoevenagel Condensation products.
Introduction: The Piperidine Challenge

Welcome to the Purification Support Hub. You are likely encountering difficulty because piperidine is a secondary amine with a


 of approximately 11.22 [1]. It is highly polar, water-miscible, and possesses a high boiling point (106°C), making it difficult to remove via simple rotary evaporation without "streaking" on silica gel or contaminating your final benzophenone scaffold.

This guide provides three modular workflows designed to address specific product stabilities: Standard (Neutral Products) , Acid-Sensitive (Imines/Acetals) , and Basic (Amino-Benzophenones) .

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best for: Neutral benzophenone derivatives (e.g., nitro-, cyano-, or halo-benzophenones) that are stable to aqueous acid.

The Science (Causality)

Piperidine is a base.[1][2][3][4][5] By washing the organic reaction mixture with dilute acid, we protonate the piperidine nitrogen (


). The resulting piperidinium salt is highly water-soluble and insoluble in organic solvents (DCM or EtOAc), forcing it into the aqueous layer while your neutral benzophenone product remains in the organic phase.
Protocol 1.1: The Acid Wash
  • Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred if your product is very non-polar; DCM is better for solubility of heavier benzophenones.

  • Primary Wash: Wash the organic layer 2x with 1N HCl (or 10% Citric Acid).

    • Volume: Use a 1:1 volume ratio of aqueous acid to organic solvent.

  • Validation: Check the pH of the aqueous layer. It must remain < pH 2 . If the pH rises, you have not added enough acid to neutralize the piperidine; add more HCl.

  • Neutralization (Optional): Wash the organic layer once with Saturated

    
     to remove residual acid, then Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Data Table 1: Acid Selection Guide | Acid Type |


 | Suitability | Notes |
| :--- | :--- | :--- | :--- |
| 1N HCl  | -7 | Robust Neutral Products | Most effective; converts piperidine to chloride salt. |
| 10% Citric Acid  | 3.1 | Moderately Sensitive | Good for products with labile esters; milder than HCl. |
| 0.5M 

| 7.2 | Acid-Sensitive | Weak buffering; may require multiple washes. |
Module 2: Acid-Sensitive Products (Troubleshooting)

Best for: Benzophenone imines, acetals, or products containing acid-labile protecting groups (e.g., Boc, THP).

The Issue

Standard HCl washes will hydrolyze imines back to ketones or deprotect Boc groups. You must rely on Azeotropic Removal or Chromatographic Modification .

Protocol 2.1: Azeotropic Distillation

Piperidine forms a positive azeotrope with water and certain organics, allowing it to be "carried" over at temperatures lower than its boiling point.

  • Solvent Swap: Dissolve crude residue in Toluene or Ethanol .

  • Evaporation: Rotovap at 40–50°C under reduced pressure.

  • Repetition: Repeat this process 3x. The piperidine will co-distill with the solvent.

  • High Vacuum: Place the residue on a high-vacuum manifold (< 1 mbar) for 12 hours.

Protocol 2.2: Buffered Silica Chromatography

If extraction is impossible, you must purify via column chromatography. However, piperidine drags on silica (tailing).

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.

  • Eluent: Use an eluent containing 1% TEA or 1%

    
     . This "caps" the acidic silanol sites on the silica, preventing the piperidine from sticking and streaking into your product fractions.
    
Module 3: Scavenging Resins (High-Throughput/Basic Products)

Best for: Products that are also amines (where HCl wash would remove the product) or for parallel synthesis libraries.

The Logic

If your product is a tertiary amine and the impurity is piperidine (secondary amine), you can use electrophilic scavenger resins that selectively react with the less sterically hindered secondary amine.

Protocol 3.1: Isocyanate Scavenging
  • Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde resin.

  • Stoichiometry: Add 2–3 equivalents of resin relative to the estimated piperidine content.

  • Incubation: Shake gently in DCM at room temperature for 2–4 hours.

    • Mechanism:[4][6][7] Piperidine reacts with the resin to form a urea (with isocyanate) or enamine (with benzaldehyde), becoming covalently bound to the solid bead.

  • Filtration: Filter off the solid resin.[2][8] The filtrate contains your purified product.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification method based on your benzophenone derivative's chemical properties.

PiperidineRemoval Start Crude Mixture: Benzophenone Product + Piperidine CheckStructure Is the Product Basic (e.g., contains amines)? Start->CheckStructure CheckAcidStability Is the Product Acid Sensitive (e.g., Imines, Acetals)? CheckStructure->CheckAcidStability No (Neutral Product) Scavenger Method C: Electrophilic Scavenger (PS-Isocyanate Resin) CheckStructure->Scavenger Yes (Basic Product) AcidWash Method A: Acidic Extraction (Wash with 1N HCl) CheckAcidStability->AcidWash No (Stable) Azeotrope Method B: Azeotropic Removal (Toluene/EtOH co-evaporation) CheckAcidStability->Azeotrope Yes (Unstable) Chromatography Method D: Buffered Chromatography (Silica + 1% TEA) Azeotrope->Chromatography If purity < 95%

Caption: Decision tree for selecting the optimal piperidine removal strategy based on product stability and functional groups.

Frequently Asked Questions (FAQs)

Q: I used the HCl wash, but my product precipitated out. What happened? A: Your benzophenone derivative likely has low solubility in the chosen organic solvent (e.g., Hexanes/Ether).

  • Fix: Switch to Dichloromethane (DCM) or Chloroform for the organic layer. These solvents are better at solubilizing polar aromatic compounds while still phase-separating from water.

Q: My product is an amino-benzophenone. Can I just use chromatography? A: Yes, but standard silica is acidic. Piperidine will tail and co-elute with your amine product.

  • Fix: You must use an amine modifier. Add 1-2% Triethylamine (TEA) or Ammonia (7N in MeOH) to your mobile phase. This ensures both the piperidine and your product elute as sharp bands.

Q: Can I remove piperidine by high vacuum alone? A: Only partially. Piperidine has a vapor pressure of ~23 mmHg at 20°C. While volatile, it tends to "stick" to viscous oils.

  • Fix: Use the Azeotropic Protocol (2.1) . Adding toluene disrupts the intermolecular forces and helps carry the piperidine into the vapor phase on the rotovap.

Q: I am doing a large-scale reaction (>50g). Is resin scavenging viable? A: No, it is not cost-effective for >10g scales.

  • Fix: For large scales, if the product is neutral, use the Acid Wash (1.1) . If the product is basic, consider Recrystallization . Many benzophenones crystallize well from Ethanol/Water or Hexane/EtOAc mixtures, leaving the liquid piperidine in the mother liquor.

References
  • Evans, D. A., et al. (2005).[9][10] Evans pKa Table. Harvard University. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Biotage. (2024).[11] Strategies for Flash Chromatography: Amine Separations. Retrieved from [Link]

  • PubChem. (2024). Piperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Photostability of 3-Methyl-3'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers handling 3-Methyl-3'-piperidinomethyl benzophenone . This compound exhibits a specific photochemical instability profile due to the synergistic presence of a benzophenone chromophore and a tertiary amine (piperidine) moiety.

Status: Active Guide | Version: 2.4 | Compliance: ICH Q1B / ISO 10977

The Science of Instability: Why is this happening?

To troubleshoot effectively, you must understand the degradation mechanism. This molecule is not just "light-sensitive"; it is a self-quenching photo-active system .

The molecule contains two functional groups that react with each other under UV light:[1]

  • Benzophenone Moiety (The Trigger): A strong UV absorber (

    
    ) that generates a reactive triplet state.[1][2]
    
  • Piperidinomethyl Group (The Fuel): The tertiary amine possesses hydrogens on the

    
    -carbon (adjacent to nitrogen) that have low Bond Dissociation Energy (BDE).
    
The Degradation Pathway

When exposed to UV light (300–400 nm), the benzophenone carbonyl absorbs energy and enters a Triplet State (


). This excited state acts as a radical, abstracting a hydrogen atom from the piperidine ring of a neighboring molecule (or solvent). This process, known as Photoreduction via Electron Transfer , leads to irreversible degradation.
Mechanism Visualization

The following diagram illustrates the specific photochemical cascade causing your instability issues.

Photodegradation GroundState Ground State (3-Methyl-3'-piperidinomethyl BP) ExcitedSinglet Excited Singlet State (S1) GroundState->ExcitedSinglet UV Absorption (300-360 nm) TripletState Reactive Triplet State (T1 - Diradical) ExcitedSinglet->TripletState Intersystem Crossing (ISC) RadicalPair Radical Ion Pair (Ketyl Radical + Amine Radical) TripletState->RadicalPair H-Abstraction from Piperidine u03b1-Carbon Degradation Degradation Products (Benzpinacols, Imines, Aldehydes) RadicalPair->Degradation Radical Recombination & Oxidation Degradation->GroundState Contaminates Sample

Caption: Figure 1. The photochemical cascade. The triplet state abstracts hydrogen from the piperidine ring, leading to radical recombination and permanent chemical change.

Troubleshooting Guide (Q&A)

Direct solutions to observations in the lab.

Scenario A: "My white powder has turned yellow/off-white."

Diagnosis: Formation of Semipinacol Radicals or Charge-Transfer Complexes .

  • The Cause: Even brief exposure to ambient fluorescent light (which emits trace UV) can trigger the formation of ketyl radicals. In the solid state, these radicals are trapped in the crystal lattice, appearing as a yellow surface discoloration.

  • The Fix:

    • Recrystallization is usually required to remove the degradation layer.

    • Immediate Action: Switch to amber glassware (Low-actinic glass).

    • Process Change: All weighing and dispensing must be done under Gold/Red fluorescent filters (cutoff >500 nm).

Scenario B: "I see 'Ghost Peaks' in my HPLC chromatogram."

Diagnosis: Photochemical Dimerization (Benzpinacol formation).

  • The Cause: The radical intermediates (shown in Fig 1) often dimerize. Two ketyl radicals combine to form a Benzpinacol derivative. This is a high molecular weight impurity that elutes later than your main peak.

  • The Fix:

    • Check your HPLC autosampler. Is the vial tray clear plastic? If yes, the degradation is happening during the run.

    • Protocol: Use amber HPLC vials or wrap the tray in aluminum foil.

    • Verification: Run a "Dark Control" (sample prepared and kept in total darkness) vs. your benchtop sample.

Scenario C: "My assay potency is drifting downward during dissolution testing."

Diagnosis: Solution-Phase Photolysis.

  • The Cause: Benzophenones are significantly more reactive in solution than in solid state because molecular diffusion allows the triplet state to find hydrogen donors (solvent or amine) more easily.

  • The Fix:

    • Solvent Choice: Avoid solvents with abstractable hydrogens (like Isopropanol or THF) if possible. Acetonitrile is photochemically safer than Alcohols.

    • Shielding: Wrap dissolution vessels in foil or use low-actinic vessels.

Experimental Protocols: Validating Stability

Do not guess. Validate using this ICH Q1B compliant workflow.

Protocol 1: The "Dark vs. Light" Stress Test

Use this protocol to quantify the sensitivity of your specific batch.

StepActionTechnical Note
1 Prepare Solutions Prepare two 1 mg/mL solutions in Acetonitrile.
2 The Dark Control Wrap one volumetric flask entirely in Aluminum Foil. Label "Dark".
3 The Exposure Place the unwrapped flask ("Light") and the "Dark" flask in a photostability chamber (or direct sunlight for a crude test) for 4 hours.
4 Analysis Inject "Dark" first, then "Light" immediately after.
5 Calculation Degradation % =

Protocol 2: Actinometric Calibration (Light Dosing)

To ensure your results are reproducible, you must measure the light dose using a chemical actinometer, not just a timer.

  • Standard: Quinine Monohydrochloride (2% w/v).

  • Method: Expose the Quinine solution alongside your sample. The degradation of Quinine correlates to the total UV energy received (Target:

    
     UV).
    
Decision Tree for Sample Handling

Use this logic flow to determine the necessary precautions for your experiment.

HandlingLogic Start Start: Handling 3-Methyl-3'-piperidinomethyl BP State Is the sample Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution State State->Solution SolidAction Use Amber Vials. Store < 25u00b0C. Foil wrap for long term. Solid->SolidAction SolventCheck Is Solvent Protic (Alcohol)? Solution->SolventCheck HighRisk CRITICAL RISK: Rapid Photoreduction. Work in Red Light. SolventCheck->HighRisk Yes (MeOH, IPA) MedRisk Moderate Risk. Use Amber Glassware. Limit exposure < 1 hr. SolventCheck->MedRisk No (ACN, Water)

Caption: Figure 2. Decision matrix for handling precautions based on physical state and solvent choice.

Frequently Asked Questions (FAQs)

Q: Can I use standard clear borosilicate glass for short-term storage? A: No. Borosilicate glass transmits UV down to ~300 nm. Since benzophenone absorbs strongly between 300–360 nm, the glass offers zero protection against the specific wavelengths that trigger degradation. Use Amber (Type 1, Class B) glass or wrap in foil.

Q: Does temperature affect this UV degradation? A: Indirectly. While the primary excitation is photochemical (light-driven), the subsequent radical diffusion and abstraction steps are thermally controlled. A solution kept cold (


) will degrade slower under light than a warm solution, but it will still degrade . Light exclusion is more critical than temperature control.

Q: I need to perform an LC-MS analysis. What mobile phase is safe? A: Avoid Methanol if possible, as it is an excellent hydrogen donor for the triplet state. Acetonitrile/Water gradients are preferred. Ensure your autosampler is dark/covered.

References

  • International Council for Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[3] European Medicines Agency.

  • Cohen, S. G., Parola, A., & Parsons, G. H. (1973). Photoreduction by Amines. Chemical Reviews, 73(2), 141–161. (Foundational mechanism of Benzophenone-Amine photoreduction).[4]

  • Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 211(1), 1-54. (Details on Type II photoinitiator mechanisms relevant to this structure).

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[5] Springer US. (General pharmaceutical stability protocols).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of 3-Methyl-3'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Methyl-3'-piperidinomethyl benzophenone, a compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectrum, offer a comparative analysis with related structural motifs, and provide a robust experimental protocol for acquiring high-quality data.

Deciphering the Molecular Landscape: An Introduction to ¹H NMR

¹H NMR spectroscopy operates on the principle that atomic nuclei with a quantum property called "spin," when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[1][2] For protons (¹H), this resonance frequency is exquisitely sensitive to their local electronic environment.[3][4] This sensitivity allows us to differentiate protons within a molecule, providing invaluable information about its structure.[5][6]

The key parameters we will analyze in the ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the proton's electronic environment.[4][5] Protons near electronegative atoms or within aromatic systems are "deshielded" and appear at higher ppm values (downfield), while protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield).[4][7]

  • Integration: The area under each signal is proportional to the number of protons it represents.[1][3] This allows for a quantitative assessment of the relative abundance of different types of protons in the molecule.

  • Splitting (Multiplicity): The interaction of the magnetic spins of neighboring, non-equivalent protons causes signals to split into multiple peaks (e.g., a doublet, triplet, etc.).[1][6] The "n+1 rule" is a common heuristic, where 'n' is the number of neighboring non-equivalent protons.[6]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and the number of bonds separating them.[8][9]

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a fascinating array of distinct proton environments. Based on established chemical shift values for its constituent functional groups—a substituted benzophenone core and a piperidinomethyl group—we can predict the key features of its ¹H NMR spectrum.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic Protons (unsubstituted ring)7.2 - 7.8Multiplet5HProtons on the unsubstituted benzoyl ring will exhibit complex splitting patterns typical of aromatic systems.[10][11]
Aromatic Protons (substituted ring)7.1 - 7.6Multiplet4HProtons on the methyl- and piperidinomethyl-substituted ring will have distinct chemical shifts due to the electronic effects of the substituents.
Benzylic Protons (-CH₂-)~3.5Singlet2HThese protons are adjacent to the piperidine nitrogen and the aromatic ring, leading to a downfield shift.[12] The absence of adjacent non-equivalent protons results in a singlet.
Piperidine Protons (α to N)~2.4Multiplet4HProtons on the carbons directly attached to the nitrogen are deshielded.[13][14]
Piperidine Protons (β, γ to N)1.4 - 1.6Multiplet6HThese protons are in a more aliphatic-like environment and will appear further upfield.[14][15]
Methyl Protons (-CH₃)~2.4Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet in a region typical for benzylic methyl groups.[12][16]
Comparative Analysis: Understanding Substituent Effects

The predicted chemical shifts can be better understood by comparing them to simpler, related molecules:

  • Benzophenone: The aromatic protons of unsubstituted benzophenone typically appear as a complex multiplet between 7.4 and 7.8 ppm.[17] In our target molecule, the electron-donating methyl and piperidinomethyl groups will slightly alter the chemical shifts of the protons on the substituted ring.

  • Toluene: The methyl protons of toluene resonate around 2.3-2.4 ppm, providing a good reference for the methyl group in our compound.

  • N-Benzylpiperidine: The benzylic protons in N-benzylpiperidine appear around 3.5 ppm, and the piperidine protons show characteristic signals with the α-protons around 2.4 ppm and the remaining protons between 1.4 and 1.6 ppm. This strongly supports our predictions for the piperidinomethyl moiety.

A Robust Protocol for High-Quality ¹H NMR Data Acquisition

To obtain a reliable ¹H NMR spectrum, meticulous sample preparation and instrument setup are crucial. The following protocol outlines a self-validating system for acquiring high-quality data.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[18][19]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[18][20] Ensure the sample is fully dissolved; any particulate matter can degrade the spectral quality.[19][20]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any insoluble impurities.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[1][5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during the experiment.[21]

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Workflow for ¹H NMR Spectrum Acquisition

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information that can be reliably interpreted through a systematic analysis of chemical shifts, integration, and splitting patterns. By comparing the predicted spectrum with that of known structural analogues and adhering to a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this and other complex organic molecules. This guide serves as a practical resource for scientists and professionals in drug development, enabling them to leverage the power of ¹H NMR spectroscopy for their research endeavors.

References
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • CIE A-Level Chemistry. (n.d.). 37.4 Proton (1H) NMR spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). 1H NMR Spectroscopy: Principles & Interpretation. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts. (2024, November 12). 12: Complex Coupling. Retrieved from [Link]

  • Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. (n.d.). Retrieved from [Link]

  • PubMed. (2008, March 15). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2021, September). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-piperidin-1-ylpropanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3'-Difluoro-benzophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Comparative Guide: FTIR Analysis of Carbonyl and Piperidine Moieties in Benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the vibrational spectroscopy of benzophenone derivatives, specifically focusing on the diagnostic absorption peaks of the carbonyl (C=O) group and the piperidine pharmacophore.

Fourier Transform Infrared Spectroscopy (FTIR) serves as a critical tool for distinguishing between unsubstituted benzophenone scaffolds and their piperidine-functionalized derivatives (e.g., 4-piperidinobenzophenone). The introduction of the electron-rich piperidine ring induces measurable bathochromic shifts (red shifts) in the carbonyl stretching frequency due to enhanced conjugation and resonance effects. This guide details these spectral shifts, provides a self-validating experimental protocol, and compares the performance of FTIR against alternative identification methods.

Theoretical Framework: Electronic Effects on Vibrational Modes

To accurately interpret the FTIR spectra, one must understand the electronic causality governing the peak positions.

The Carbonyl Anomaly in Benzophenones

A standard aliphatic ketone absorbs at ~1715 cm⁻¹ . However, in benzophenone, the carbonyl group is flanked by two phenyl rings. The conjugation between the π-electrons of the benzene rings and the carbonyl π-system reduces the double-bond character of the C=O bond, lowering its force constant and frequency to ~1650–1660 cm⁻¹ .

The Piperidine Effect (Donation vs. Induction)

When a piperidine ring is attached (typically at the para-position), the nitrogen atom acts as a strong electron donor via resonance (+M effect).

  • Mechanism: The lone pair on the piperidine nitrogen delocalizes into the phenyl ring and through to the carbonyl oxygen.

  • Result: This increases the single-bond character of the C=O bond further than in unsubstituted benzophenone.

  • Observation: A distinct shift of the carbonyl peak to lower wavenumbers (e.g., 1620–1640 cm⁻¹ ).[1]

Visualization of Resonance Effects

ResonanceEffect Base Benzophenone (Standard Conjugation) Substituted 4-Piperidinobenzophenone (Enhanced Resonance) Base->Substituted + Piperidine Group Shift Bathochromic Shift (Lower Wavenumber) Substituted->Shift N-Lone Pair Delocalization Reduces C=O Bond Order

Figure 1: Mechanistic flow illustrating how piperidine substitution lowers carbonyl stretching frequency via resonance donation.

Comparative Analysis: Spectral Fingerprints

The following table contrasts the diagnostic peaks of unsubstituted benzophenone against a piperidine-substituted derivative.

Table 1: Diagnostic Peak Comparison
Functional GroupMode of VibrationBenzophenone (Reference)4-Piperidinobenzophenone (Target)Diagnostic Insight
Carbonyl (C=O) Stretching1650–1665 cm⁻¹ (Strong)1625–1645 cm⁻¹ (Strong)Primary Indicator: The "Red Shift" of ~15-25 cm⁻¹ confirms electronic coupling between the amine and ketone.
C-H (Aromatic) Stretching3030–3100 cm⁻¹3030–3100 cm⁻¹Present in both; not diagnostic for substitution.
C-H (Aliphatic) StretchingAbsent 2850–2950 cm⁻¹ (Medium)Secondary Indicator: Distinct "Piperidine Humps" (sp³ C-H) appear below 3000 cm⁻¹.[2]
C-N (Aryl-Amine) StretchingAbsent1360–1380 cm⁻¹ (Med/Strong)Confirms the attachment of the nitrogen to the aromatic ring.
Ring Vibration Breathing/Skeletal~1265 cm⁻¹ (C-C(=O)-C)~1240 cm⁻¹ (Shifted)Complex region; look for broadening due to overlapping C-N modes.
Performance vs. Alternatives

While NMR (Nuclear Magnetic Resonance) provides exact structural elucidation, FTIR offers superior throughput for rapid "Pass/Fail" identification in quality control.

  • FTIR vs. UV-Vis: UV-Vis also shows a red shift (λ_max shifts longer), but lacks the functional group specificity to distinguish which group is causing the shift.

  • FTIR vs. Raman: Raman is better for symmetric vibrations (C=C ring stretch) but FTIR is far more sensitive to the dipole change of the Carbonyl (C=O) and C-N bonds, making it the preferred method for this specific detection.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this Standard Operating Procedure (SOP). This protocol prioritizes Attenuated Total Reflectance (ATR) over KBr pellets due to higher sample throughput and reduced moisture interference.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

  • Reference Standard: Pure Benzophenone (>99%).

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol.[3]

    • Collect a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.

    • Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Reference Acquisition:

    • Place ~5 mg of Benzophenone standard on the crystal.

    • Apply pressure using the anvil until the force gauge reads ~80-100 units (instrument specific).

    • Acquire spectrum.[1][3][4][5][6][7][8][9][10][11][12] Verify C=O peak at ~1655 cm⁻¹.

  • Sample Acquisition (Piperidine Derivative):

    • Clean crystal thoroughly.[3]

    • Place sample.[1][3][6][10] Apply identical pressure to the reference scan to ensure comparable intensity.

    • Acquire spectrum.[1][3][4][5][6][7][8][9][10][11][12]

  • Data Processing & Interpretation:

    • Apply Baseline Correction.

    • Normalization: Normalize the aromatic C=C ring stretch (~1590-1600 cm⁻¹) to 1.0 absorbance units. This internal standard allows for direct comparison of the Carbonyl peak intensity and position.

Decision Logic for Identification

DecisionTree Start Analyze Spectrum CheckCH Check 2800-3000 cm⁻¹ Region Start->CheckCH AliphaticPresent Peaks at 2850-2950 cm⁻¹? CheckCH->AliphaticPresent CheckCO Check C=O Position AliphaticPresent->CheckCO Yes ResultC Benzophenone (Unsubstituted) AliphaticPresent->ResultC No (Only >3000) COShift Peak < 1650 cm⁻¹? CheckCO->COShift ResultA CONFIRMED: Piperidine-Benzophenone COShift->ResultA Yes (Red Shift) ResultB UNLIKELY: Check for Impurities COShift->ResultB No (1660+)

Figure 2: Diagnostic decision tree for validating piperidine substitution in benzophenone derivatives.

References

  • NIST Chemistry WebBook. Benzophenone Infrared Spectrum. National Institute of Standards and Technology.[4] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Carbonyl Functional Groups. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Ketones and Amines. [Link]

  • ResearchGate. Effect of amino substitution on benzophenone carbonyl frequency (Comparative Studies). [Link]

Sources

Bioisosteric Replacement of Piperidine in Benzophenone Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Paradox

In medicinal chemistry, the benzophenone scaffold acts as a privileged structure, serving as a core pharmacophore in diverse therapeutic areas ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to psychotropics (e.g., Sigma-1 receptor ligands). Frequently, this lipophilic diaryl core is tethered to a piperidine ring to introduce a basic center, facilitating ionic interactions with receptor aspartate/glutamate residues (e.g., Asp115 in D4 receptors or Glu172 in Sigma-1 receptors).

However, the piperidine moiety introduces a "paradox" in lead optimization:

  • Metabolic Liability: The

    
    -carbons adjacent to the nitrogen are prone to rapid oxidative metabolism by CYP450 isoforms (N-dealkylation or ring hydroxylation).
    
  • Cardiotoxicity: The high basicity (pKa ~10-11) of the secondary/tertiary amine often leads to protonation at physiological pH, a key feature for high-affinity binding to the hERG potassium channel, resulting in QT interval prolongation.

This guide objectively compares bioisosteric replacements for piperidine within the benzophenone architecture, focusing on mitigating hERG liability and improving metabolic stability without sacrificing potency.

Decision Framework: Selecting the Right Bioisostere

Before synthesis, apply this logic flow to determine the optimal replacement strategy based on your lead compound's specific failure mode.

BioisostereSelection Start Lead Compound Failure Mode hERG Problem: hERG Toxicity (High Basicity) Start->hERG Metabolism Problem: High Clearance (Oxidative Metabolism) Start->Metabolism Potency Problem: Low Potency (Conformational Entropy) Start->Potency Piperazine Sol: Piperazine (pKa ↓ ~2 units) hERG->Piperazine Primary Choice Morpholine Sol: Morpholine (pKa ↓, LogP ↓) hERG->Morpholine If Sol. needed Fluorine Sol: 4-F-Piperidine (Inductive effect) hERG->Fluorine Minimal Structural Change Spiro Sol: 1-Azaspiro[3.3]heptane (Steric block, Shape match) Metabolism->Spiro Novelty/IP + Stability GemDifluoro Sol: 4,4-Difluoropiperidine (Blocks 4-position oxid.) Metabolism->GemDifluoro Block Hotspot Bridged Sol: Tropane / Azabicyclo (Rigidification) Potency->Bridged

Figure 1: Strategic decision tree for bioisosteric replacement based on ADMET liabilities.

Comparative Analysis of Bioisosteres

The following analysis compares the standard piperidine ring against its three most common bioisosteres in the context of a generic Benzophenone-Linker-Amine scaffold.

Piperazine (The "Basicity Valve")

Replacing the C4 methylene of piperidine with a nitrogen atom creates piperazine.

  • Mechanism: The second nitrogen exerts an electron-withdrawing inductive effect, lowering the pKa of the basic nitrogen by ~2–3 log units (from ~10.5 to ~8.0).

  • Impact: Drastically reduces the percentage of ionized species at physiological pH, thereby reducing affinity for the hERG channel pore.

  • Trade-off: The introduction of a polar H-bond acceptor (the second Nitrogen) can reduce lipophilicity (LogP) too much, potentially hurting blood-brain barrier (BBB) permeability for CNS targets (e.g., Sigma-1).

Morpholine (The "Solubility Enhancer")

Replacing the C4 methylene with oxygen.

  • Mechanism: Oxygen is electronegative, lowering pKa (to ~8.3) and acting as a weak H-bond acceptor.

  • Impact: Often used to "kill" potency at off-targets or improve solubility.

  • Trade-off: In benzophenone derivatives, morpholine often leads to a loss of potency if the target requires a hydrophobic interaction at the 4-position (common in GPCRs).

1-Azaspiro[3.3]heptane (The "High-Stability" Isostere)

A spirocyclic system that topologically mimics piperidine but changes the bond angles and metabolic accessibility.

  • Mechanism: The strained spiro-system resists oxidative ring opening and lacks the standard

    
    -methylene activation profile of piperidine.
    
  • Impact: Significantly increases metabolic half-life (

    
    ) and creates novel IP space.
    
  • Data Support: Studies on local anesthetics (e.g., Bupivacaine analogs) show that replacing piperidine with 1-azaspiro[3.3]heptane can double the metabolic half-life while maintaining pKa and potency.

Quantitative Comparison Table
ParameterPiperidine (Reference)PiperazineMorpholine1-Azaspiro[3.3]heptane
pKa (Basic N) ~10.5~8.0~8.3~10.8
LogP Change 0 (Ref)-1.2 (More Polar)-0.9-0.2 (Similar)
hERG Risk High Low Low High (unless substituted)
Metabolic Stability Low (Oxidation prone)ModerateModerateHigh
Sigma-1 Affinity High (+++)Variable (++)Low (+)High (+++)

Detailed Experimental Protocols

Synthesis of Piperazine-Linked Benzophenones

This protocol describes the nucleophilic substitution of a benzophenone-linker-halide with a secondary amine (bioisostere).

Reagents:

  • 4-Chloro-benzophenone derivative (Electrophile)

  • N-Boc-Piperazine (Nucleophile)

  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (ACN) or DMF

  • Potassium Iodide (KI) - catalytic

Workflow:

  • Activation: Dissolve the chloropropyl-benzophenone intermediate (1.0 eq) in anhydrous ACN.

  • Nucleophilic Attack: Add N-Boc-piperazine (1.2 eq),

    
     (3.0 eq), and KI (0.1 eq).
    
  • Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Deprotection: Treat the residue with 4M HCl in dioxane (or TFA/DCM) to remove the Boc group if a free amine is required.

  • Purification: Purify via flash column chromatography (DCM/MeOH/NH3).

hERG Inhibition Assay (Automated Patch Clamp)

To validate the safety of the bioisosteric replacement, a functional hERG assay is mandatory.

Protocol:

  • Cell Line: CHO cells stably expressing hERG (

    
    ) channels.
    
  • Solutions:

    • Extracellular: Tyrode’s solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 5 mM; pH 7.4).

    • Intracellular: KCl 130 mM, MgCl2 1 mM, EGTA 5 mM, HEPES 10 mM, MgATP 5 mM; pH 7.2.

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

  • Measurement:

    • Perfusion of vehicle (control).

    • Perfusion of Test Compound (0.1, 1, 10, 30

      
      M).
      
    • Perfusion of Positive Control (e.g., E-4031).

  • Analysis: Calculate % inhibition of the tail current amplitude.

    • Success Criterion: IC50 > 10

      
      M is generally considered "safe" for early drug discovery.
      

Case Study: Sigma-1 Receptor Ligands

A study involving benzophenone-based Sigma-1 receptor ligands demonstrated the critical nature of the amine.

  • Original Lead: A benzophenone-propyl-piperidine analog showed

    
     nM (Sigma-1) but high hERG inhibition (
    
    
    
    ).
  • Piperazine Replacement: Replacing piperidine with N-methyl-piperazine reduced Sigma-1 affinity slightly (

    
     nM) but improved the hERG safety margin by >10-fold (
    
    
    
    ).
  • Morpholine Replacement: Resulted in a complete loss of affinity (

    
     nM), indicating the necessity of the cationic center for the Asp/Glu interaction in the receptor pocket.
    

References

  • Benzophenone Scaffolds in Medicinal Chemistry

    • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry[2]

    • Source: RSC Medicinal Chemistry
    • URL:[Link]

  • Piperidine Bioisosteres & 1-Azaspiro[3.3]heptane

    • Title: 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine[3][4]

    • Source: Enamine / ResearchG
    • URL:[Link]

  • hERG Mitigation Str

    • Title: Med Chem Strategies to Master hERG and Mitig
    • Source: Drug Hunter
    • URL:[Link]

  • Sigma-1 Receptor SAR

    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists[5][6]

    • Source: ACS Chemical Neuroscience
    • URL:[Link]

  • Metabolic Stability of Piperidine Analogs

    • Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability
    • Source: Journal of Medicinal Chemistry (PMC)
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Methyl-3'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-Methyl-3'-piperidinomethyl benzophenone is a functionalized benzophenone derivative incorporating a piperidine moiety. From a waste management perspective, this compound presents a dual-hazard profile: the photochemical reactivity typical of benzophenones and the basicity/corrosivity associated with the piperidine ring.

Immediate Action Required:

  • Waste Stream: Organic – Non-Halogenated – Basic (Amine-containing).

  • Critical Segregation: Do NOT mix with strong acids, oxidizing agents, or acid chlorides.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, one must understand its functional components. We treat this substance based on the "Worst-Case Constituent" principle, combining the hazards of its parent scaffolds.

PropertyCharacteristicOperational Implication
Chemical Class Mannich Base / Amino-KetonePotential for reverse-Mannich degradation; pH sensitive.
Basicity Piperidine moiety (

)
Corrosive. Will generate significant heat if mixed with acidic waste streams.
Reactivity Benzophenone corePhotosensitizer. Can generate free radicals under UV light. Keep waste containers opaque or dark.
Toxicity Aquatic Toxin (Chronic)Zero Discharge. Absolutely no disposal down drains or sinks.
Physical State Viscous Oil or Low-Melting SolidMay require dissolution in a compatible solvent (e.g., Methanol/Ethanol) for transfer.
Structural Logic (The "Why")

The presence of the piperidinomethyl group classifies this molecule as a tertiary amine. In a waste drum, amines can react violently with acid chlorides or anhydrides to form amides, releasing heat and toxic fumes. Furthermore, as a Mannich base, the C-N bond can be labile under acidic conditions, potentially releasing free piperidine (a flammable, toxic liquid) and the corresponding methyl-benzophenone derivative. Therefore, pH stabilization is the primary safety control.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this waste stream to prevent "in-drum" incompatibility.

Segregation Logic Diagram

The following decision tree illustrates the correct categorization of this waste to ensure compliance and safety.

WasteSegregation Start Waste: 3-Methyl-3'-piperidinomethyl benzophenone StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinA Solid Hazardous Waste (Trace Contaminated) Solid->BinA Wipes/Vials SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo If dissolved in DCM NonHalo Non-Halogenated (MeOH, EtOAc, Toluene) SolventCheck->NonHalo Preferred Path BinB Stream A: Halogenated Organic (Segregated) Halo->BinB BinC Stream B: Non-Halogenated Organic (Basic/Amine Compatible) NonHalo->BinC Warning CRITICAL: Do NOT mix with Acids or Oxidizers BinC->Warning

Figure 1: Waste segregation logic ensuring amine compatibility.

Operational Disposal Procedures

Scenario A: Disposal of Pure Substance (Expired/Unused)

If you possess a vial of the pure compound (solid or oil) that is no longer needed:

  • Do Not Decant: Keep the chemical in its original primary container.

  • Secondary Containment: Place the original vial inside a clear, sealable zip-lock bag to contain any potential leakage or odors.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"

    • Hazards: "Irritant," "Corrosive" (due to amine), "Toxic to Aquatic Life."

  • Placement: Deposit into the Solid Hazardous Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Most researchers will encounter this compound dissolved in a solvent.

  • pH Check: Ensure the waste solution is Neutral or Basic . If the reaction was acidic, neutralize carefully with Sodium Bicarbonate (

    
    ) before adding to the waste container to prevent heat evolution.
    
  • Solvent Compatibility:

    • Preferred: Dissolve in Ethanol, Methanol, or Acetone.

    • Avoid: Do not mix with Nitric Acid or Peroxides (risk of N-oxide formation or explosion).

  • Transfer: Pour into the Non-Halogenated Organic Waste carboy (unless chlorinated solvents were used).

  • Rinsing: Triple rinse the glassware with acetone. Add the rinsate to the same waste carboy.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is necessary to prevent the amine from vaporizing or contacting incompatible materials.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Surround with absorbent (Vermiculite/Sand) PPE->Contain Collect Collection: Scoop into sealable poly-bag or jar Contain->Collect Clean Decontamination: Wipe surface with dilute acetic acid then water Collect->Clean Dispose Disposal: Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol.

Note on Decontamination: Because the compound is an amine, a simple water wipe may not remove oily residues. A wipe down with dilute dilute acetic acid (vinegar) followed by soap and water is effective for surface cleaning, as it protonates the amine, making it water-soluble for removal.

Regulatory Compliance (RCRA & EPA)

While this specific isomer may not have a unique "U" or "P" list code, it is regulated under the "Mixture Rule" and "Derived-From Rule" of the Resource Conservation and Recovery Act (RCRA).

Regulatory BodyClassificationCode / Action
EPA (RCRA) Ignitable (if in solvent)D001
EPA (RCRA) Corrosive (if pH > 12.5)D002
DOT (Transport) Corrosive Liquid, Basic, OrganicUN 3267 (Typical for organic amines)
TSCA R&D ExemptionEnsure use is strictly for research; not for commercial release.

Self-Validating Step: Before sealing any waste container, verify that the pH is not acidic (use pH paper). This simple check prevents 90% of waste-drum accidents involving amines.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • National Institutes of Health (NIH) - PubChem. Piperidine: Compound Summary and Safety Data. (Used as proxy for functional group hazard analysis). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.